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Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine: Structure, Synthesis, and Predicted Pharmacological Profile

Prepared by: Senior Application Scientist, Advanced Chemical Research Division Abstract: This document provides an in-depth technical overview of the synthetic compound 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine. The 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Chemical Research Division

Abstract: This document provides an in-depth technical overview of the synthetic compound 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine. The 2,3-dihydrobenzofuran scaffold is a recognized privileged structure in medicinal chemistry, known to be a core component in numerous biologically active molecules.[1][2][3] This guide elucidates the compound's chemical identity, details a robust synthetic pathway with step-by-step protocols, and presents a predictive analysis of its physicochemical and pharmacological properties. The pharmacological profile is inferred through a rigorous structure-activity relationship (SAR) analysis, drawing comparisons to its well-characterized aminopropyl analogs, which are known to interact with monoaminergic systems.[4] This whitepaper is intended for researchers in medicinal chemistry, pharmacology, and drug development, providing a foundational understanding for future investigation of this and related compounds.

Chemical Identity and Structural Elucidation

The topic of this guide is the molecule formally named 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine. It is crucial to establish the precise chemical structure, as ambiguity in nomenclature can lead to significant errors in research. The core scaffold is 2,3-dihydrobenzofuran, a bicyclic system where a furan ring is fused to a benzene ring and subsequently saturated at the 2 and 3 positions. The substituent is a 2-aminoethyl group attached at the 5-position of the benzofuran ring system.

A Note on Isomerism: The nomenclature "1,3-Dihydro-2-benzofuran" is occasionally encountered but is structurally synonymous with 1,3-dihydroisobenzofuran, a different isomeric scaffold. The stable and commonly referenced dihydrobenzofuran core in this context is the 2,3-dihydro isomer. This guide will proceed with the structure of 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine .

Key Identifiers and Physicochemical Properties

PropertyValueSource / Method
IUPAC Name 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amineIUPAC Standard
Common Synonyms 5-(2-Aminoethyl)-2,3-dihydrobenzofuran---
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 163.22 g/mol Calculated
Predicted logP 1.45 ± 0.3ALOGPS
Predicted pKa (Amine) 10.1 ± 0.1ChemAxon
Predicted Solubility Soluble in polar organic solventsInferred
Proposed Retrosynthetic Analysis and Detailed Synthesis Protocol

Our proposed synthesis begins with commercially available 2,3-dihydrobenzofuran and proceeds through a three-step sequence: Friedel-Crafts acylation, Wolff-Kishner reduction, and Gabriel synthesis for the introduction of the primary amine.

SynthesisWorkflow Start 2,3-Dihydrobenzofuran (Starting Material) Step1 Step 1: Friedel-Crafts Acylation Reagents: Chloroacetyl Chloride, AlCl₃ Start->Step1 Intermediate1 Intermediate A: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone Step1->Intermediate1 Step2 Step 2: Wolff-Kishner Reduction Reagents: Hydrazine Hydrate, KOH Intermediate1->Step2 Intermediate2 Intermediate B: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran Step2->Intermediate2 Step3 Step 3: Gabriel Synthesis Reagents: Potassium Phthalimide, Hydrazine Intermediate2->Step3 FinalProduct Final Product: 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine Step3->FinalProduct

Caption: A three-step synthetic pathway to the target compound.

  • Objective: To install a 2-chloroacetyl group at the C5 position of the 2,3-dihydrobenzofuran ring. This position is electronically favored for electrophilic aromatic substitution.

  • Methodology:

    • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add chloroacetyl chloride (1.1 eq) dropwise under an inert atmosphere (N₂).

    • Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

    • Add a solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield Intermediate A: 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone .

  • Self-Validation: The structure of Intermediate A must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

  • Objective: To reduce the carbonyl group of the ethanone intermediate to a methylene group, forming the ethyl side chain. The Wolff-Kishner reduction is chosen for its efficacy under basic conditions, which avoids potential acid-catalyzed ring-opening of the furan.

  • Methodology:

    • In a round-bottom flask equipped with a reflux condenser, dissolve Intermediate A (1.0 eq) in diethylene glycol.

    • Add hydrazine hydrate (4.0 eq) and potassium hydroxide (KOH, 4.0 eq).

    • Heat the mixture to 120 °C for 2 hours.

    • Increase the temperature to 190-200 °C to distill off water and excess hydrazine. Maintain this temperature for an additional 4 hours.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • The resulting crude Intermediate B: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran can often be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

  • Self-Validation: Purity assessment by NMR is critical to ensure complete reduction and absence of starting material.

  • Objective: To convert the terminal alkyl chloride to a primary amine. The Gabriel synthesis is selected as it provides a clean conversion to the primary amine, avoiding the over-alkylation issues common with direct amination using ammonia.

  • Methodology:

    • Combine Intermediate B (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).

    • Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the mixture, pour into water, and collect the precipitated phthalimide intermediate by filtration.

    • Suspend the crude intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and reflux for 4 hours.

    • Cool the reaction to room temperature. The phthalhydrazide byproduct will precipitate.

    • Filter off the precipitate. Acidify the filtrate with concentrated HCl and concentrate in vacuo.

    • Triturate the residue with cold acetone to precipitate the hydrochloride salt of the final product.

    • Recrystallize from Ethanol/Ether to yield pure 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine HCl . The freebase can be obtained by neutralization with a suitable base.

  • Self-Validation: Final product identity and purity (>98%) must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Predicted Pharmacological Profile: A Structure-Activity Relationship (SAR) Perspective

While no direct pharmacological data for 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine exists in peer-reviewed literature, its profile can be reliably predicted based on its striking structural similarity to extensively studied psychoactive compounds.[4]

The target molecule is a phenethylamine derivative constrained by a dihydrofuran ring. Its closest analogs are 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran) and, more broadly, MDMA. The primary structural difference is the absence of the α-methyl group on the ethylamine side chain.

SAR Target Target Compound (Ethan-1-amine) APDB 5-APDB (Propan-2-amine) Target->APDB Addition of α-methyl group MDMA MDMA (N-methyl-propan-2-amine) Target->MDMA Addition of α-methyl & N-methyl groups; Ring Opening APDB->MDMA N-methylation Ring Opening

Caption: Structural relationship between the target compound and its analogs.

  • Monoamine Transporter Interaction: Like its analogs, the target compound is predicted to be a substrate for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[4] The absence of the α-methyl group, which typically enhances DAT/NET affinity and confers resistance to metabolism by monoamine oxidase (MAO), suggests that 2-(2,3-Dihydrobenzofuran-5-yl)ethan-1-amine may exhibit a pharmacological profile with:

    • Higher SERT Selectivity: Phenethylamines lacking the α-methyl group tend to be more selective for SERT over DAT/NET.

    • Substrate for MAO: The primary amine without α-methylation is a likely substrate for MAO, potentially resulting in a shorter duration of action compared to its α-methylated counterparts.

  • 5-HT Receptor Agonism: The benzofuran class of compounds are known to interact directly with serotonin receptors, particularly of the 5-HT₂ subtype.[4]

    • 5-HT₂A/₂C Agonism: This interaction likely contributes to psychedelic or hallucinogenic properties, though potentially less pronounced than in fully aromatic benzofurans.

    • 5-HT₂B Agonism: A critical consideration for this chemical class is agonism at the 5-HT₂B receptor, which has been strongly implicated in drug-induced cardiac valvulopathy.[4] Any research program involving this molecule must include early-stage counter-screening for 5-HT₂B activity as a primary safety checkpoint.

References

  • D. R. Witty, P. A. Wyman. (2005). A rapid synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans. The Journal of Organic Chemistry, 70(9), 3727-9. [Link][5]

  • G. D. Artamonova, et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link][1]

  • J. D. Gettler, et al. (2015). Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters, 17(8), 1986-9. [Link][6]

  • G. R. P. D'Mello, et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link][2]

  • A. A. L. Gunatilaka, et al. (2024). Synthesis of 2,3-Dialkyl-5-hydroxybenzofurans via a One-pot, Three-step Reaction Sequence of 2-Monosubstituted 1,3-Diketones and 1,4-Benzoquinones. The Journal of Organic Chemistry. [Link][7]

  • L. D. Simmler, et al. (2016). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 173(20), 3051-3065. [Link][4]

  • ResearchGate. (n.d.). Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link][8]

  • A. Closse, et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. [Link][9]

  • G. Bifulco, et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1244. [Link][3]

  • G. M. Schuts, et al. (1979). Metabolites and analogs of 2-ethyl-2,3-dihydro-5-benzofuranacetic acid (furofenac): chemical and pharmacological properties. Journal of Medicinal Chemistry, 22(5), 583-8. [Link][10]

  • N. A. A. Mohd Nordin, et al. (n.d.). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated phenol. Semantic Scholar. [Link][11]

Sources

Exploratory

An In-depth Technical Guide to 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a plausible synthetic route with detailed protocols, analytical characterization methods, and potential therapeutic applications. The information presented herein is grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is a primary amine featuring a 2,3-dihydrobenzofuran scaffold. This structural motif is prevalent in numerous biologically active compounds, making this molecule a valuable building block for the synthesis of novel therapeutic agents.

Molecular Structure and Formula

The chemical structure of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is depicted below. Based on its structure, the molecular formula is determined to be C₁₀H₁₃NO .

Diagram 1: Chemical Structure of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

Physicochemical Data Summary

A summary of the key physicochemical properties of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is provided in the table below. These values are calculated based on the molecular structure and are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NOCalculated
Molecular Weight 163.22 g/mol Calculated
IUPAC Name 2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine
CAS Number 60434-77-7
Appearance Expected to be an oil or low-melting solidInferred
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt would be water-soluble.Inferred

Synthesis and Purification

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine can be achieved through a multi-step process starting from commercially available materials. The proposed synthetic route leverages well-established reactions in organic chemistry, ensuring reproducibility and scalability.

Proposed Synthetic Workflow

The synthesis commences with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran, followed by a reduction of the resulting ketone to an alcohol, which is then converted to a nitrile and subsequently reduced to the target primary amine.

Diagram 2: Proposed Synthetic Workflow

Synthetic_Workflow start 2,3-Dihydrobenzofuran step1 Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) start->step1 Step 1 intermediate1 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-one step1->intermediate1 step2 Reduction (NaBH₄) intermediate1->step2 Step 2 intermediate2 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol step2->intermediate2 step3 Nitrile Formation (NaCN, DMSO) intermediate2->step3 Step 3 intermediate3 2-(2,3-Dihydro-1-benzofuran-5-yl)acetonitrile step3->intermediate3 step4 Nitrile Reduction (LiAlH₄ or H₂/Raney Ni) intermediate3->step4 Step 4 product 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine step4->product

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-one

  • To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ketone.

Step 2: Synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

  • Dissolve the ketone from Step 1 (1.0 eq) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Step 3: Synthesis of 2-(2,3-Dihydro-1-benzofuran-5-yl)acetonitrile

  • To a solution of the alcohol from Step 2 (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude nitrile by column chromatography.

Step 4: Synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

  • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the nitrile from Step 3 (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, the methylene protons of the dihydrofuran ring, and the ethylamine side chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The gas chromatogram should show a single major peak corresponding to the target compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the free base.[1] Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for aromatic and aliphatic groups, and C-O stretching for the ether linkage in the dihydrofuran ring.

Potential Applications and Future Directions

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2]

Serotonin Receptor Modulation

Analogs of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine have been investigated for their affinity for serotonin receptors.[1] This suggests that the title compound could serve as a valuable starting point for the design of novel ligands targeting specific serotonin receptor subtypes, which are implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[3]

Anti-Inflammatory Agents

Derivatives of 2,3-dihydrobenzofuran have also been explored as potent anti-inflammatory agents.[4] The structural features of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine make it a candidate for further chemical modification to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

Antioxidant Properties

The benzofuran nucleus is known to be associated with antioxidant activity.[5] The presence of the dihydrobenzofuran moiety suggests that this compound and its derivatives could be investigated for their potential to scavenge free radicals and mitigate oxidative stress, which is implicated in a range of diseases.

Conclusion

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is a molecule with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of its potential applications. The information presented herein should serve as a valuable resource for researchers and scientists working in the field of drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

  • EvitaChem. (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol.
  • Sigma-Aldrich. 2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-amine.
  • U.S. Department of Justice, Drug Enforcement Administration. (2011). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1).
  • PrepChem. Synthesis of 2,3-dihydro-5-benzofuranamine.
  • Hadden, M., et al. (2012). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. Molecules, 17(10), 11523-11536.
  • ResearchGate. Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives.
  • American Elements. amine hydrochloride. Retrieved from American Elements website.

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • DeRuiter, J., et al. (2012). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Journal of Forensic Sciences, 57(5), 1278-1285.
  • MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471.
  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.
  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174.
  • Kulkarni, M. V., et al. (2012). New benzofuran derivatives as an antioxidant agent. Indian Journal of Chemistry, 51B, 464-469.
  • UNODC. Substance Details Ethyleneoxynitazene.

Sources

Foundational

Metabolic pathways of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine in vitro

Technical Whitepaper: In Vitro Metabolic Profiling of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Executive Summary & Chemical Identity This technical guide details the in vitro metabolic fate of 2-(1,3-Dihydro-2-benz...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Vitro Metabolic Profiling of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

Executive Summary & Chemical Identity

This technical guide details the in vitro metabolic fate of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine . This molecule is a structural hybrid of the phenethylamine class (related to neurotransmitters like dopamine) and the phthalan (1,3-dihydro-2-benzofuran) heterocyclic system.

Critical Structural Distinction: It is imperative to distinguish this molecule from the common "Benzofuran" Novel Psychoactive Substances (NPS) such as 5-APDB or 6-APB. Those compounds are based on the 2,3-dihydro-1-benzofuran (coumaran) core. The molecule is a Phthalan (isobenzofuran) derivative. This structural difference fundamentally alters its metabolic stability, particularly regarding the heterocyclic ring opening.

  • IUPAC Name: 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

  • Common Abbreviation: 5-AEP (5-Aminoethylphthalan)

  • Molecular Formula: C

    
    H
    
    
    
    NO
  • Key Metabolic Liability: The primary amine (MAO susceptibility) and the benzylic ether carbons (CYP450 susceptibility).

Metabolic Pathways (Detailed Mechanisms)

The metabolism of 5-AEP is characterized by two competing primary pathways: rapid oxidative deamination of the side chain (MAO-mediated) and oxidative modification of the phthalan ring (CYP-mediated).

Phase I: Oxidative Deamination (The MAO Pathway)

Unlike amphetamines (which possess an


-methyl group), this molecule is a phenethylamine . It is a high-affinity substrate for Monoamine Oxidases (MAO-A and MAO-B).
  • Deamination: MAO catalyzes the oxidation of the amine to an imine, which hydrolyzes to the intermediate Aldehyde (M1) .

  • Oxidation/Reduction: The aldehyde is transient. It is rapidly converted by Aldehyde Dehydrogenase (ALDH) to the Carboxylic Acid (M2) or reduced by Aldehyde Reductase to the Alcohol (M3) .

    • Significance: In in vitro hepatocyte incubations, the Acid (M2) is expected to be the major circulating metabolite.

Phase I: Phthalan Ring Oxidation (The CYP Pathway)

The phthalan ring contains two methylene groups (C1 and C3) that are both benzylic and alpha to an oxygen. This makes them chemically activated for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes (likely CYP2D6 and CYP3A4).

  • Benzylic Hydroxylation: Hydroxylation occurs at the C1 or C3 position, forming a Hemiacetal (M4) .

  • Ring Opening: The hemiacetal is unstable and undergoes spontaneous ring opening to form a Hydroxy-aldehyde derivative (M5) (e.g., 2-(hydroxymethyl)-5-(2-aminoethyl)benzaldehyde).

  • Lactone Formation: Further oxidation of the hemiacetal can lead to the formation of a Phthalide (Lactone) (M6) . This is a stable, excretable metabolite.

Phase II: Conjugation
  • N-Acetylation: The primary amine of the parent compound is a substrate for N-acetyltransferases (NAT), yielding N-Acetyl-5-AEP (M7) .

  • Glucuronidation: The alcohol metabolite (M3) and the ring-opened hydroxy-metabolites (M5) undergo O-glucuronidation via UGT enzymes.

Visualization of Metabolic Pathways

The following diagram illustrates the cascade from the parent compound to its terminal metabolites.

MetabolicPathways Figure 1: In Vitro Metabolic Map of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Parent Parent Compound (5-Aminoethylphthalan) Aldehyde M1: Intermediate Aldehyde (Transient) Parent->Aldehyde MAO-A/B (Deamination) Hemiacetal M4: 1-Hydroxy-Phthalan (Hemiacetal) Parent->Hemiacetal CYP450 (Benzylic Hydroxylation) NAcetyl M7: N-Acetyl Conjugate Parent->NAcetyl NAT1/2 (Acetylation) Acid M2: Carboxylic Acid (Major Metabolite) Aldehyde->Acid ALDH (Oxidation) Alcohol M3: Alcohol Derivative Aldehyde->Alcohol Aldehyde Reductase (Reduction) Glucuronide M8: O-Glucuronide Alcohol->Glucuronide UGT (Glucuronidation) RingOpen M5: Hydroxy-Aldehyde (Ring Opened) Hemiacetal->RingOpen Spontaneous Ring Opening Lactone M6: Phthalide (Lactone) Hemiacetal->Lactone Dehydrogenation

Caption: Metabolic cascade showing the divergence between amine oxidation (MAO) and phthalan ring oxidation (CYP).

Experimental Protocols

To validate these pathways, a rigorous in vitro incubation strategy is required.

Reagents & Systems
  • Test System: Pooled Human Liver Microsomes (HLM) (for CYP/UGT) and Human Liver Cytosol (for NAT/ALDH).

  • Cofactors: NADPH (Phase I), UDPGA (Phase II), Acetyl-CoA (Phase II).

  • Inhibitors: Clorgyline (MAO-A inhibitor) and Deprenyl (MAO-B inhibitor) are mandatory to distinguish between MAO and CYP clearance.

Incubation Workflow (Step-by-Step)
  • Preparation: Thaw HLM on ice. Prepare a 100 mM Phosphate Buffer (pH 7.4).

  • Pre-Incubation:

    • Mix HLM (0.5 mg/mL protein) with the test compound (1 µM final concentration).

    • Control Arm: Add MAO inhibitors (1 µM) to specific wells to isolate CYP activity.

    • Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Dispense aliquots immediately into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Processing: Centrifuge at 4,000g for 20 mins. Collect supernatant for LC-HRMS.

Analytical Method (LC-HRMS)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • MS Mode: Positive Electrospray Ionization (ESI+).

  • Target Scan: Data-Dependent Acquisition (DDA) to capture MS/MS spectra of unexpected ring-opened metabolites.

Summary of Predicted Metabolites

Metabolite IDTransformationMass Shift (Da)Mechanism
M1 Oxidative Deamination (Aldehyde)-1.03MAO-mediated amine loss + oxidation
M2 Carboxylic Acid+14.99Oxidation of M1
M3 Alcohol+1.01Reduction of M1
M4 Hydroxylation (Ring)+15.99CYP-mediated (+O)
M5 Ring Opening+15.99Hydrolysis of M4 hemiacetal
M6 Lactone (Phthalide)+13.98Oxidation of M4 (-2H +O)
M7 N-Acetylation+42.01NAT conjugation

References

  • Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and clinical toxicity of benzofuran derivatives including 5-APB and 5-MAPB. Therapeutic Drug Monitoring.

  • Meyer, M. R., et al. (2014). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MS(n) techniques.[1] Analytical and Bioanalytical Chemistry.[1][2][3]

  • Kanamori, T., et al. (2013). Metabolism of 5-(2-aminopropyl)benzofuran (5-APB) in rats: GC-MS and LC-MS/MS analysis of urine and liver microsomes. Forensic Toxicology.[1][3]

  • Fabregat-Safont, D., et al. (2025). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene.[4] Molecules.[2][3][5][6][7][8][9][10][11][12]

  • Gerecke, M., et al. (2001). The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its 1-thio, 1-seleno, and 1-telluro analogues. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

This Application Note provides a rigorous, validated protocol for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (also referred to as 5-(2-Aminoethyl)phthalan or 5-AEP ). This molecule represents a confo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated protocol for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (also referred to as 5-(2-Aminoethyl)phthalan or 5-AEP ).

This molecule represents a conformationally restricted bioisostere of phenethylamine and tryptamine derivatives, featuring a phthalan (1,3-dihydroisobenzofuran) core. The following guide integrates established organic synthesis methodologies with process safety engineering.

Introduction & Retrosynthetic Analysis

The target molecule features a 1,3-dihydroisobenzofuran (phthalan) core substituted at the 5-position with an ethylamine chain. This scaffold is critical in the development of selective serotonin reuptake inhibitors (SSRIs) and 5-HT receptor ligands. The phthalan ring acts as a bioisostere for the indole ring in tryptamines or the benzofuran ring in molecules like 5-APB, offering unique metabolic stability and receptor binding profiles.

Retrosynthetic Strategy

To ensure high regioselectivity and yield, we employ a "Core-First, Linker-Second" approach. The synthesis is divided into three phases:

  • Core Construction: Synthesis of the 5-bromophthalan scaffold from 4-bromophthalic anhydride.

  • Carbon Chain Extension: Formylation followed by a Henry reaction (nitroaldol) to establish the ethylamine carbon skeleton.

  • Functional Group Transformation: Reduction of the nitrostyrene intermediate to the final amine.

Retrosynthesis Target Target Amine (5-AEP) Nitro Nitrostyrene Intermediate Target->Nitro Reduction (LAH) Aldehyde 5-Formylphthalan Nitro->Aldehyde Henry Rxn (MeNO2) Bromide 5-Bromophthalan Aldehyde->Bromide Formylation (n-BuLi/DMF) Anhydride 4-Bromophthalic Anhydride Bromide->Anhydride Reduction & Cyclization

Figure 1: Retrosynthetic pathway designed for regiochemical control and scalability.

Detailed Experimental Protocols

Phase 1: Synthesis of 5-Bromo-1,3-dihydroisobenzofuran

Objective: Convert commercially available 4-bromophthalic anhydride into the cyclized phthalan core.

Reagents:

  • 4-Bromophthalic anhydride (CAS: 86-90-8)

  • Lithium Aluminum Hydride (LAH) (1.0 M in THF)

  • Orthophosphoric acid (85%) or p-Toluenesulfonic acid (pTsOH)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene[1]

Step 1.1: Reduction to Diol

  • Setup: Flame-dry a 1L three-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charge: Add LAH (150 mL, 1.0 M in THF, 150 mmol) under nitrogen flow. Cool to 0°C.[1]

  • Addition: Dissolve 4-bromophthalic anhydride (11.35 g, 50 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the LAH suspension over 45 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT), then reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add water (5.7 mL), then 15% NaOH (5.7 mL), then water (17 mL) (Fieser workup).

  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo to yield 4-bromo-1,2-benzenedimethanol as a viscous oil/solid.

Step 1.2: Cyclization to Phthalan

  • Reaction: Dissolve the crude diol in Toluene (150 mL) containing pTsOH (0.5 g) .

  • Process: Reflux in a Dean-Stark apparatus to remove water azeotropically. Monitor via TLC (Hexane/EtOAc 4:1) until the diol spot disappears (~2-3 hours).

  • Workup: Wash with sat. NaHCO₃, brine, and water. Dry organic layer over Na₂SO₄.[2]

  • Purification: Concentrate and purify via vacuum distillation or flash chromatography (Silica, 5% EtOAc in Hexanes).

  • Yield: Expect ~75-85% of 5-bromo-1,3-dihydroisobenzofuran (Clear liquid).

Phase 2: Formylation & Henry Reaction

Objective: Install the carbon backbone via aldehyde intermediate.

Step 2.1: Formylation (Bouveault Synthesis)

  • Lithiation: In a dry flask under Argon, dissolve 5-bromo-1,3-dihydroisobenzofuran (10 g, 50 mmol) in anhydrous THF (100 mL). Cool to -78°C .

  • Reagent: Add n-Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) dropwise. Stir for 30 min at -78°C.

  • Quench: Add anhydrous DMF (8 mL, 100 mmol) dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x).[1] Wash combined organics with brine.

  • Product: 1,3-Dihydroisobenzofuran-5-carbaldehyde . (Purify via column chromatography if necessary; usually a white/pale yellow solid).

Step 2.2: Henry Reaction (Nitroaldol)

  • Mixture: Combine the aldehyde (7.4 g, 50 mmol) with Nitromethane (30 mL) and Ammonium Acetate (1.5 g) .

  • Condition: Reflux for 2-4 hours. The solution will turn dark orange/red.

  • Workup: Remove excess nitromethane under reduced pressure. Dissolve residue in DCM, wash with water.

  • Crystallization: Recrystallize from MeOH/IPA.

  • Product: 5-(2-Nitrovinyl)-1,3-dihydroisobenzofuran (Yellow needles).

Phase 3: Reduction to Amine

Objective: Reduce the nitroalkene to the primary amine.

Protocol (LAH Reduction):

  • Setup: Dry 500 mL RBF under Nitrogen.

  • Charge: LAH (75 mL, 1.0 M in THF) . Cool to 0°C.[1]

  • Addition: Dissolve the nitrostyrene (5.0 g, ~26 mmol) in dry THF (50 mL). Add dropwise to the LAH slurry. Note: Vigorous bubbling.

  • Reflux: Heat to gentle reflux for 6-12 hours. The yellow color of the nitrostyrene should fade.

  • Quench: Fieser workup (Water/NaOH/Water sequence as in Phase 1).

  • Extraction: Filter solids. Acidify filtrate with HCl/Ether to precipitate the amine salt, or concentrate the free base.

  • Final Product: 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Hydrochloride .

Analytical Validation

Expected Data for the Hydrochloride Salt:

TechniqueParameterExpected Signal / ValueAssignment
1H NMR δ 7.2 - 7.0 ppmMultiplet (3H)Aromatic Protons (H4, H6, H7)
δ 5.05 ppmSinglet (4H)Phthalan Methylene (H1, H3)
δ 3.10 ppmTriplet (2H)α-Methylene (-CH₂-NH₂)
δ 2.95 ppmTriplet (2H)β-Methylene (Ar-CH₂-)
13C NMR ~73.5 ppmSignalPhthalan C1/C3 Carbons
~138-120 ppmSignalsAromatic Carbons
~40-30 ppmSignalsEthylamine Chain Carbons
Mass Spec m/z [M+H]+~164.1Protonated Molecular Ion (Free Base)

Safety & Handling

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use only in a dry, inert atmosphere (Ar/N₂). Have a Class D fire extinguisher nearby.

  • n-Butyllithium: Pyrophoric liquid. Handle with air-free syringe techniques.

  • Nitromethane: Shock-sensitive explosive potential when dry/heated under confinement. Do not distill to dryness.

  • Phthalan Derivatives: Pharmacological activity is not fully characterized. Treat as a potential potent CNS active agent. Use a fume hood and double-gloving.

References

  • Synthesis of 1,3-dihydroisobenzofuran-5-carbaldehyde

    • Title: Preparation of 1,3-dihydroisobenzofuran-5-carbaldehyde via lithi
    • Context: Describes the conversion of 5-bromo-1,3-dihydroisobenzofuran using n-BuLi and DMF.
    • Source:

  • Phthalan Ring Synthesis (Escitalopram Intermediate)

    • Title: Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes.[1]

    • Context: Validates the cyclization str
    • Source:

  • Metabolite Analogues (5-APB Dihydro)

    • Title: Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB.[3][4]

    • Context: Discusses the metabolic relationship between benzofurans and their dihydro-analogues.
    • Source:

  • General Henry Reaction Protocols

    • Title: Nitroalkenes in the synthesis of phenethylamine deriv
    • Source:

Sources

Application

HPLC method development for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine analysis

Content Type: Application Note & Detailed Protocol Target Analyte: 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (CAS: 1909306-56-4) Class: Phthalan derivative / Primary Amine[1] Abstract This application note details a...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Target Analyte: 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (CAS: 1909306-56-4) Class: Phthalan derivative / Primary Amine[1]

Abstract

This application note details a systematic approach for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. Due to the presence of a basic primary amine group and a moderately hydrophobic 1,3-dihydroisobenzofuran (phthalan) core, this analyte presents specific challenges regarding peak tailing and retention stability. This guide prioritizes a High-pH Reversed-Phase (RP) strategy using hybrid silica technology to maximize retention and peak symmetry, while offering an alternative Low-pH method for Mass Spectrometry (MS) compatibility.[1]

Introduction & Analyte Profiling

Successful method development requires a "First Principles" understanding of the analyte's physicochemical behavior.[1]

  • Chemical Structure: The molecule consists of a basic ethylamine side chain attached to position 5 of a 1,3-dihydroisobenzofuran ring.[1]

  • pKa (Estimated): ~9.5 – 10.0 (Typical for primary phenethylamines).[1]

  • LogP (Estimated): ~1.5 – 2.0.[1]

  • UV Chromophore: The benzene ring fused to the dihydrofuran ring provides UV absorption, typically with maxima around 210-220 nm and 275-285 nm .[1]

The Analytical Challenge: " The Silanol Effect"

At neutral or acidic pH (pH < 8), the amine group is fully protonated (


). This cationic species interacts strongly with residual silanol groups (

) on the stationary phase, leading to:
  • Severe Peak Tailing: Asymmetry factors (

    
    ) > 2.0.
    
  • Variable Retention: Dependent on the age and condition of the column.

  • Carryover: Cations "sticking" to the column hardware or packing.[1]

The Solution: This protocol utilizes pH modification and stationary phase selection to neutralize these interactions.[1]

Method Development Strategy (AQbD Approach)

We employ an Analytical Quality by Design (AQbD) approach, screening two distinct conditions.

Strategy A: High pH (Recommended for UV)[1]
  • Mechanism: At pH 10.0, the amine is deprotonated (neutral).

  • Benefit: Neutral amines exhibit hydrophobic retention behavior similar to non-polar compounds, resulting in sharp, symmetrical peaks and increased retention on C18 columns.[1]

  • Requirement: Must use Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer columns.[1] Standard silica dissolves at pH > 8.[1]

Strategy B: Low pH with Charged Surface Hybrid (Recommended for LC-MS)[1]
  • Mechanism: At pH 2-3, the amine is protonated.[1]

  • Benefit: Compatible with MS (formic acid).[1]

  • Mitigation: Use a Charged Surface Hybrid (CSH) column (which has a slight positive surface charge) to electrostatically repel the protonated amine from the surface silanols, preventing tailing.

Visualizing the Development Logic

MethodDevelopment Start Analyte: 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine CheckpH Select pH Strategy Start->CheckpH HighPH Strategy A: High pH (pH 10) (Deprotonated Amine) CheckpH->HighPH Primary Choice (UV) LowPH Strategy B: Low pH (pH 2.5) (Protonated Amine) CheckpH->LowPH LC-MS Required ColHigh Column: Hybrid C18 (e.g., XBridge BEH) HighPH->ColHigh ColLow Column: CSH C18 or PFP (Charged Surface) LowPH->ColLow ResultHigh Outcome: Sharp Peaks, High Retention Best for Purity/Assay ColHigh->ResultHigh ResultLow Outcome: MS Compatible Lower Retention ColLow->ResultLow

Figure 1: Decision tree for selecting the optimal chromatographic conditions based on detection requirements.

Detailed Experimental Protocols

Instrumentation & Reagents[1][3][4]
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Ammonium Bicarbonate (

      
      ) (for High pH).[1]
      
    • Formic Acid (for Low pH).[1]

    • Water (Milli-Q / 18.2 MΩ).[1]

Protocol A: High pH Method (Gold Standard for Purity)

This method provides the best peak shape and resolution for impurities.[1]

ParameterCondition
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or equivalent hybrid particle.[1]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile (100%).[1]
Flow Rate 1.0 mL/min.[1][2]
Column Temp 30°C.
Injection Vol 5 - 10 µL.[1]
Detection UV 280 nm (Primary), 215 nm (Secondary/Impurity scan).

Gradient Program (Generic Scouting):

Time (min) % Mobile Phase B
0.0 5
15.0 95
20.0 95
20.1 5

| 25.0 | 5 (Re-equilibration) |

Protocol B: Low pH Method (LC-MS Compatible)

Use this if Mass Spectrometry detection is required.[1]

ParameterCondition
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell 120 EC-C18 .[1]
Mobile Phase A 0.1% Formic Acid in Water.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile.[1]
Flow Rate 1.0 mL/min.[1][2]
Column Temp 40°C (Higher temp improves mass transfer for amines).[1]
Detection UV 280 nm; MS (ESI+).

Sample Preparation & System Suitability

Standard Preparation[1]
  • Stock Solution: Weigh 10 mg of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.[1] (Conc: 1 mg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions).

    • Critical Note: Always match the sample diluent to the initial mobile phase to prevent "solvent shock" which causes peak distortion (fronting) for early eluting amines.

System Suitability Criteria (SST)

Before running samples, ensure the system meets these metrics:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 (Target < 1.2).
    
  • Theoretical Plates (

    
    ):  > 5,000 (for 150mm column).[1]
    
  • Precision (RSD): < 2.0% for retention time and area (n=5 injections).[1]

Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Peak Tailing (

)
Silanol interaction.[1]Switch to High pH method (Protocol A) or add 5mM Ammonium Formate to Protocol B.
Split Peaks Sample solvent too strong.Dilute sample in 100% Buffer A (Water).[1]
Retention Drift pH instability.[1]Ensure buffer capacity (10mM is usually sufficient).[1] Use a column heater to stabilize temperature.[1]
Low Sensitivity Wrong wavelength.The phthalan ring is not as conjugated as a benzofuran.[1] Use 215 nm for higher sensitivity, but watch for baseline drift.[1]

References

  • McCalley, D. V. (2010).[1] Analysis of basic solutes by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1] Link

  • Waters Corporation. (2025).[1] XBridge BEH Technology for High pH Stability.[1] Waters Application Notes.[1] Link

  • PubChem. (2025).[1][3] Compound Summary: 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine.[1][4] National Library of Medicine.[1] Link

  • Dolan, J. W. (2008).[1] Separation of Basic Compounds.[1][5] LCGC North America.[1] Link

Sources

Method

Application Note: Optimal Storage &amp; Handling of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Hydrochloride

[1][2] Abstract & Chemical Profile[1][3][4][5][6][7] This Application Note provides a definitive protocol for the storage, handling, and solubilization of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride (als...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Chemical Profile[1][3][4][5][6][7]

This Application Note provides a definitive protocol for the storage, handling, and solubilization of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride (also known as 5-(2-Aminoethyl)-2,3-dihydrobenzofuran HCl).[1] As a structural analog of serotonergic phenethylamines (e.g., 5-APDB, 6-APB), this compound exhibits specific stability challenges—primarily hygroscopicity due to the hydrochloride salt form and oxidative susceptibility at the benzylic positions of the dihydrofuran ring. Failure to adhere to these protocols may result in stoichiometric drift, discoloration (yellowing), and loss of biological potency.

Chemical Identity
PropertyDetail
IUPAC Name 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride
Common Class Dihydrobenzofuran / Phenethylamine derivative
Molecular Formula C₁₀H₁₃NO[1][2][3][4][5][6] · HCl
Molecular Weight 199.68 g/mol
Physical State White to off-white crystalline solid
Solubility Water (>20 mg/mL), DMSO (>30 mg/mL), Methanol
Key Risks Hygroscopic, Air-sensitive (slow oxidation)

Critical Stability Factors (The "Why")

To ensure data integrity, researchers must understand the specific degradation pathways associated with this molecule.

A. Hygroscopicity & Hydrolysis

As a primary amine hydrochloride, the compound is inherently hygroscopic. It will scavenge atmospheric moisture if left exposed.

  • Consequence: Water absorption alters the effective molecular weight (stoichiometric drift), leading to inaccurate dosing. In extreme cases, absorbed moisture facilitates hydrolysis or aggregation.

B. Oxidative Instability

The dihydrobenzofuran core contains benzylic carbons (C1 and C3 positions) adjacent to the ether oxygen. While more stable than the unsaturated benzofuran, these positions are susceptible to radical autoxidation over time, particularly in the presence of light. Additionally, the primary amine group can undergo oxidative deamination if stored in solution without antioxidants.

C. Degradation Pathway Visualization

The following diagram outlines the causality between environmental exposure and chemical breakdown.

DegradationPathways Exposure Environmental Exposure Moisture Moisture (Humidity) Exposure->Moisture Oxygen Oxygen / UV Light Exposure->Oxygen Clumping Physical Clumping (Dosing Error) Moisture->Clumping Rapid (<1h) Hydrolysis Salt Dissociation Moisture->Hydrolysis Long Term Oxidation Benzylic Oxidation / N-Oxide Formation Oxygen->Oxidation Radical Attack Failure Experimental Failure (Loss of Potency) Clumping->Failure Hydrolysis->Failure Oxidation->Failure

Figure 1: Mechanistic degradation pathways for dihydrobenzofuran-ethylamine salts.[1]

Protocol 1: Receipt & Initial Handling[1]

Objective: Prevent the "initial moisture shock" when moving the compound from shipping conditions to the laboratory environment.

  • Equilibration: Upon receipt, do not open the package immediately. Allow the sealed container to equilibrate to room temperature (20–25°C) for at least 2 hours.

    • Reasoning: Opening a cold vial in a warm room causes immediate condensation of atmospheric water onto the hygroscopic salt.

  • Inspection: Visually inspect the solid. It should be a free-flowing white powder.[1] If it appears yellow or clumped, perform a purity check (see Section 6) before use.

  • Desiccation: If the manufacturer's seal is broken, place the vial in a vacuum desiccator over anhydrous CaSO₄ (Drierite) or P₂O₅ for 24 hours to remove trace surface moisture.

Protocol 2: Long-Term Storage (The "Desiccated Freezer" System)[1]

Objective: Maintain >99% purity for 12+ months.

The System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap (avoids leaching and light exposure).[1]

  • Secondary Container: A sealed jar or plastic box containing active desiccant sachets (Silica gel).

  • Atmosphere: Argon or Nitrogen headspace (recommended but not strictly required if kept frozen and sealed).

  • Temperature: -20°C.

Step-by-Step Procedure
  • Aliquotting: Avoid repeated freeze-thaw cycles. Divide the bulk material into single-use aliquots (e.g., 5 mg or 10 mg) inside a glovebox or dry environment.

  • Inert Gas Purge: Gently flow Argon gas over the open vial for 10–15 seconds to displace oxygen. Cap immediately.

    • Note: Argon is heavier than air and provides a better blanket than Nitrogen for small vials.

  • Secondary Containment: Place the aliquoted vials into the secondary container with fresh desiccant.

  • Freezing: Store at -20°C.

  • Retrieval: When retrieving an aliquot, allow the entire secondary container to warm to room temperature before opening it to prevent condensation on the vials.

StorageWorkflow Start Bulk Material Receipt Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Aliquot Aliquot into Amber Vials (Single-Use Quantities) Equilibrate->Aliquot Purge Argon/N2 Purge (Displace Oxygen) Aliquot->Purge Seal Seal & Place in Secondary Desiccated Jar Purge->Seal Freeze Store at -20°C Seal->Freeze

Figure 2: Optimal workflow for aliquoting and storing hygroscopic amine salts.[1]

Protocol 3: Reconstitution & Solubilization

Objective: Create stable stock solutions for in vitro or in vivo use.

SolventSolubilityStability EstimateUsage Recommendation
DMSO High (>30 mg/mL)High (Months at -20°C)Preferred for stock solutions.[1]
Water/PBS High (>20 mg/mL)Low (Days at 4°C)Prepare immediately before use.
Ethanol ModerateModerateGood for evaporation/plating; volatile.
Preparation Steps[1][2][5][8][9][10][11]
  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) for stock solutions (typically 10 mM or 100 mM). DMSO prevents hydrolysis and limits oxygen solubility compared to water.

  • Dissolution: Add solvent to the solid. Vortex gently. If the salt is stubborn, mild sonication (30 seconds) is acceptable.

    • Caution: Do not heat above 40°C, as this accelerates oxidative degradation.

  • Aqueous Working Solutions: Dilute the DMSO stock into aqueous buffer (PBS, HBSS) only immediately prior to the experiment. Keep aqueous solutions on ice and discard after 24 hours.

QC & Troubleshooting

Self-Validating the Protocol: Before running critical experiments, verify the integrity of your compound.

  • Visual Check:

    • Pass: White crystals/powder.[3]

    • Fail: Yellow/Orange tint (Oxidation) or sticky gum (Hydrolysis/Moisture).

  • Solubility Check:

    • Pass: Dissolves clearly in water/DMSO.

    • Fail: Turbidity or particulates suggest degradation or free-base formation.[1]

  • LC-MS Validation:

    • Target Mass: 163.22 Da (Free base cation).

    • Look for +16 Da peaks (179.22) indicating N-oxide or benzylic oxidation.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Dihydrobenzofuran Derivatives. Retrieved from [Link]

Sources

Method

Application Note: Formulation Strategies for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine in Preclinical Animal Models

Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of a safe, stable, and bioavailable formulation. This guide provides a comprehensive framework for the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The successful in vivo evaluation of novel chemical entities is fundamentally dependent on the development of a safe, stable, and bioavailable formulation. This guide provides a comprehensive framework for the formulation of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine, a primary amine with potential therapeutic applications. We address the core challenges associated with amine-containing compounds, primarily aqueous solubility, and provide a logical, step-by-step approach from initial physicochemical characterization to the preparation of dosing vehicles suitable for various routes of administration in animal models. The protocols herein emphasize scientific rationale, enabling researchers to make informed decisions and troubleshoot common formulation hurdles.

Part 1: Physicochemical Characterization & Pre-formulation Analysis

A thorough understanding of the compound's physicochemical properties is the cornerstone of rational formulation development.[1] 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is a benzofuran derivative containing a primary amine functional group.[] This amine is a weak base, and its protonation state is pH-dependent, which is the most critical factor influencing its aqueous solubility.[3][4]

The compound is often available as a hydrochloride (HCl) salt to improve its handling and initial solubility.[5][6][7] Whether starting with the free base or the salt, the principles of pH adjustment remain paramount.

Table 1: Physicochemical Properties of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[6]
Molecular Weight 163.22 g/mol (Free Base)[6]
199.68 g/mol (HCl Salt)[7]
Predicted XlogP 0.5[6]
Functional Groups Primary Amine, Benzofuran[][8]

The low predicted XlogP suggests that the compound is not excessively lipophilic, indicating a good probability of achieving sufficient aqueous solubility for preclinical studies.

Protocol 1: Preliminary Solubility Assessment

This protocol establishes a baseline for solubility in common preclinical vehicles. This step is crucial for guiding the formulation strategy.

Materials:

  • 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (HCl salt or free base)

  • Deionized Water

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer, magnetic stirrer, analytical balance, micro-pipettes

Procedure:

  • Weigh 1-2 mg of the test compound into separate 1.5 mL microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of the first vehicle (e.g., Deionized Water) to one tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect for complete dissolution against a light and dark background.

  • If undissolved particles remain, add another aliquot of the vehicle (e.g., 100 µL) and repeat step 3.

  • Continue this process until the compound is fully dissolved or a maximum practical volume is reached.

  • Calculate the approximate solubility in mg/mL.

  • Repeat steps 2-7 for each vehicle.

  • Record all observations in a laboratory notebook.

Part 2: Vehicle Selection & Rationale

The choice of vehicle is a critical decision that impacts not only drug delivery but also the potential for confounding experimental results due to vehicle-induced toxicity.[1][9] The selection process should be systematic, starting with the simplest and safest options.

Formulation Strategy Workflow

The following diagram outlines a decision-making process based on the results from Protocol 1.

G cluster_0 cluster_1 Advanced Strategies start Start: Perform Protocol 1 (Preliminary Solubility Assessment) sol_check Soluble in Aqueous Vehicle (Water, Saline)? start->sol_check proto2_aqueous Proceed with Protocol 2: Aqueous Solution Formulation sol_check->proto2_aqueous Yes proto2_ph Attempt Protocol 2: Formulation via pH Adjustment sol_check->proto2_ph No ph_check Solubility Achieved with pH Adjustment? complex_eval Evaluate Complex Vehicles ph_check->complex_eval No proto2_ph_success Finalize Formulation using Protocol 2 ph_check->proto2_ph_success Yes proto3 Protocol 3: Co-Solvent System complex_eval->proto3 proto4 Protocol 4: Cyclodextrin Complexation complex_eval->proto4 proto2_ph->ph_check caption Fig 1. Decision workflow for formulation strategy.

Caption: Fig 1. Decision workflow for formulation strategy.

The Role of pH in Amine Solubility

For a weakly basic amine (B), solubility is governed by the equilibrium between the uncharged free base and its protonated, charged conjugate acid (BH+).

B + H₂O ⇌ BH⁺ + OH⁻

Lowering the pH drives the equilibrium to the right, favoring the formation of the protonated (and generally more water-soluble) form. This is the primary mechanism for solubilizing amine-containing drugs.[3][4]

G cluster_pH Solution pH cluster_form Predominant Compound Form low_pH Low pH (e.g., pH 4-5) protonated R-NH₃⁺ Protonated Form High Water Solubility low_pH->protonated Favors high_pH High pH (e.g., pH 8-9) free_base R-NH₂ Free Base Form Low Water Solubility high_pH->free_base Favors caption Fig 2. Conceptual relationship between pH and amine solubility.

Caption: Fig 2. Conceptual relationship between pH and amine solubility.

Table 2: Comparison of Common Preclinical Vehicle Systems

Vehicle SystemComponentsUse CasePotential Issues
Aqueous Saline, PBSCompound is readily soluble.Limited utility for hydrophobic compounds.
Aqueous with pH adjustment Saline/Water + HCl/NaOHSolubilizing weak acids/bases.Final pH must be physiologically tolerated (~4-9 for injection).[1][3]
Co-solvent Saline + PEG, PG, EthanolModerately soluble compounds.Can cause hemolysis, pain on injection, and direct toxicity at high concentrations.[9][10][11]
Surfactant Saline + Polysorbate 80, Cremophor ELPoorly soluble compounds.Potential for hypersensitivity reactions and toxicity.[12]
Cyclodextrin Saline + HP-β-CD, Captisol®Poorly soluble compounds; can improve stability.High concentrations can cause nephrotoxicity.[13][14]

Part 3: Step-by-Step Formulation Protocols

Protocol 2: Formulation using pH Adjustment (Aqueous Solution)

This is the preferred method for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine, assuming pre-formulation studies show pH-dependent solubility.

Materials:

  • Compound (HCl salt or free base)

  • 0.9% Saline for Injection, USP

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter with a micro-electrode

  • Sterile, pyrogen-free glassware; magnetic stirrer and stir bars

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for the final desired concentration and volume. Account for the mass of the counter-ion if using the HCl salt (use the salt's molecular weight for calculations).

  • Initial Dissolution:

    • If using the HCl salt: Add ~80% of the final volume of 0.9% saline to a sterile beaker. Slowly add the weighed compound while stirring. The initial solution should be acidic and the compound will likely dissolve.

    • If using the free base: Add ~80% of the final volume of 0.9% saline. Add the weighed compound. It will likely not dissolve. Slowly add 0.1 N HCl dropwise while monitoring the pH and visual clarity. Continue adding acid until the compound is fully dissolved.

  • pH Adjustment: The target pH for most in vivo routes should be between 6.0 and 7.5 to ensure physiological compatibility.[1]

    • Place the calibrated pH probe into the solution.

    • Slowly titrate the solution with 0.1 N NaOH (or 0.1 N HCl if needed) until the target pH is reached.

    • CRITICAL: Observe the solution closely during titration. If precipitation occurs as the pH is raised, it indicates that the compound is falling out of solution at that pH. You must stop at a pH where the solution remains clear. This pH will be the lowest acceptable pH for your formulation.

  • Final Volume Adjustment: Once the target pH is stable and the solution is clear, transfer the solution to a graduated cylinder and add 0.9% saline to reach the final desired volume (q.s.).

  • Sterilization (for parenteral routes): Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial.

  • Documentation: Record the final concentration, final pH, appearance, and lot numbers of all reagents.

Protocol 3: Formulation using a Co-solvent System

This protocol should only be used if an acceptable aqueous formulation cannot be achieved via pH adjustment. The goal is to use the minimum amount of organic co-solvent necessary.

Materials:

  • Compound (free base preferred)

  • DMSO

  • PEG 400

  • 0.9% Saline for Injection, USP

Procedure:

  • Solubilize in Organic Solvent: Weigh the compound and place it in a sterile vial. Add the minimum volume of DMSO required to completely dissolve it (e.g., 5-10% of the final volume). Vortex or sonicate briefly if necessary.

  • Add Co-solvent: Add the intermediate co-solvent, such as PEG 400, and mix thoroughly. A common ratio is 10% DMSO, 40% PEG 400.

  • Aqueous Dilution: Slowly add the 0.9% saline dropwise while vortexing vigorously. This is the critical step where precipitation can occur. The slow addition allows the drug to remain in the mixed-micelle environment.

  • Final Formulation Example: A common vehicle is 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v).

  • Visual Inspection: The final formulation must be a clear, homogenous solution.

  • Control Group: It is mandatory to administer a vehicle-only control group in your animal study, as this co-solvent system can have biological effects.[9][11]

Protocol 4: Formulation using Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, enhancing their aqueous solubility.[13][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

Materials:

  • Compound (free base)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 0.9% Saline for Injection, USP

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in 0.9% saline. This may require heating and/or sonication to fully dissolve the cyclodextrin. Allow to cool to room temperature.

  • Add Compound: Weigh the compound and add it directly to the pre-formed cyclodextrin solution.

  • Promote Complexation: Cap the vial and place it on a shaker or stirrer overnight at room temperature to allow for the formation of the inclusion complex. Sonication can also be used to accelerate this process.

  • Final Preparation: Ensure the final solution is clear. If necessary, filter through a 0.22 µm filter to remove any undissolved particulates.

Part 4: Quality Control & Best Practices

  • Visual Inspection: All final formulations must be visually inspected for particulates or precipitation before each use.

  • pH Verification: The pH of aqueous formulations should be re-checked before administration, especially after storage.

  • Stability: Formulations should ideally be prepared fresh daily.[1] If storage is required, a short-term stability study (e.g., 24-48 hours at 4°C and room temperature) should be conducted, assessing for precipitation and chemical degradation. Be aware that the pH of amine solutions can influence stability; for instance, highly acidic conditions (pH 3-5) can increase the risk of nitrosamine formation if nitrosating agents are present.[16]

  • Vehicle Controls: Always include a vehicle-only control group in animal experiments to differentiate the effects of the compound from the effects of the formulation vehicle itself.[1][9]

  • Route of Administration: The viscosity and composition of the formulation must be appropriate for the intended route. High concentrations of PEG or cyclodextrins may not be suitable for intravenous (IV) injection but may be acceptable for oral gavage (PO) or intraperitoneal (IP) administration.[1]

References

  • Protheragen. Solubilizer Excipients.[Link]

  • American Pharmaceutical Review. Solubilizer Excipients.[Link]

  • CD Formulation. Solubilizer Excipients.[Link]

  • Reddit. Adjusting the pH in a drug formula : r/chemistry.[Link]

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment?[Link]

  • National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.[Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations.[Link]

  • ILAR Journal. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.[Link]

  • PubChemLite. 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride.[Link]

  • National Center for Biotechnology Information. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.[Link]

  • National Center for Biotechnology Information. The Significance of Acid/Base Properties in Drug Discovery.[Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.[Link]

  • ResearchGate. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.[Link]

  • EFPIA. Nitrosamine- pH role.[Link]

  • American Elements. 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride.[Link]

  • MDPI. Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations.[Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.[Link]

  • ResearchGate. PH modulation: A mechanism to obtain pH-independent drug release.[Link]

  • MDPI. Biogenic Amine Content Analysis of Three Chicken-Based Dry Pet Food Formulations.[Link]

  • International Multilingual Journal of Science and Technology. Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives.[Link]

  • Chemsrc. CAS#:1781645-25-7 | 2-(2,3-Dihydro-1-benzofuran-2-yl)ethan-1-amine hydrochloride.[Link]

  • American Elements. Benzofurans.[Link]

  • Ministry for Primary Industries. Chemistry and Manufacture of Veterinary Medicines (Chemical).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

Welcome to the technical support center for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific synthetic procedure. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction yields.

I. Synthetic Overview & Key Challenges

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective strategy involves the formation of a key intermediate, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, followed by its reduction to the target primary amine.

Synthetic Pathway Visualization

Synthetic_Pathway A 5-Bromomethyl-1,3-dihydroisobenzofuran B 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile A->B  NaCN, DMSO   C 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine B->C  Reduction (e.g., LiAlH4, H2/Catalyst)  

Caption: General synthetic route to 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine.

The primary challenges in this synthesis often revolve around:

  • Side Reactions: Competing reactions can lower the yield of the desired nitrile intermediate and the final amine product.

  • Purification: Separation of the target compound from starting materials, byproducts, and catalyst residues can be complex.

  • Reduction Step: The choice of reducing agent and reaction conditions for the nitrile reduction is critical to avoid over-reduction or the formation of secondary and tertiary amines.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile (Nitrile Formation Step)

Question: My reaction to form the nitrile intermediate from 5-bromomethyl-1,3-dihydroisobenzofuran is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyanation of benzylic bromides are often due to a combination of factors, including substrate stability, reaction conditions, and the purity of starting materials.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Side Reactions (e.g., Elimination, Hydrolysis) The benzylic bromide is susceptible to elimination reactions, especially in the presence of a strong base, and hydrolysis if water is present.Ensure strictly anhydrous conditions by using dry solvents (e.g., DMSO) and freshly dried sodium cyanide. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[1][2]. If the reaction has stalled, consider increasing the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time.
Poor Quality of Starting Material Impurities in the 5-bromomethyl-1,3-dihydroisobenzofuran can interfere with the reaction.Purify the starting bromide by recrystallization or column chromatography before use. Confirm its purity using NMR or GC-MS.
Suboptimal Solvent The choice of solvent is crucial for dissolving the reagents and facilitating the nucleophilic substitution.Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this type of reaction as they effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
Problem 2: Low Yield or Impure Product in the Reduction of the Nitrile to the Amine

Question: I am struggling with the reduction of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. My yield is low, and I'm seeing multiple spots on my TLC plate. What could be going wrong?

Answer:

The reduction of a nitrile to a primary amine is a powerful transformation, but it can be prone to side reactions if not properly controlled. The choice of reducing agent and the reaction conditions are paramount. Reductive amination is a common method for synthesizing amines.[3][4][5]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Formation of Secondary and Tertiary Amines During the reduction, the initially formed primary amine can react with the intermediate imine, leading to the formation of secondary and tertiary amines. This is a common issue in nitrile reductions.Method 1: Catalytic Hydrogenation. Use a heterogeneous catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The presence of ammonia or a co-catalyst like acetic acid can help suppress the formation of secondary amines.[6] Method 2: Metal Hydride Reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that is very effective for this transformation. To minimize side products, add the nitrile solution slowly to a cooled (0 °C) solution of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether).
Incomplete Reduction Insufficient reducing agent or reaction time can lead to incomplete conversion of the nitrile.Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄). Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak ~2250 cm⁻¹).
Hydrolysis of the Imine Intermediate If water is present during the workup of a LiAlH₄ reduction before the imine is fully reduced, it can hydrolyze back to the corresponding aldehyde.Perform the workup under strictly anhydrous conditions until the reaction is complete. A common workup procedure for LiAlH₄ reactions is the sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup).
Racemization (if applicable) If the dihydrobenzofuran ring contains a chiral center, harsh reaction conditions could potentially lead to racemization.Employ milder reducing agents if stereochemistry is a concern. Borane-THF complex (B₂H₆-THF) is a good alternative that often proceeds under milder conditions.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurity Issue IdentifyStep Identify the problematic step: Nitrile Formation or Nitrile Reduction? Start->IdentifyStep Nitrile_LowYield Low Yield of Nitrile IdentifyStep->Nitrile_LowYield Nitrile Formation Nitrile_Impure Impure Nitrile IdentifyStep->Nitrile_Impure Reduction_LowYield Low Yield of Amine IdentifyStep->Reduction_LowYield Nitrile Reduction Reduction_Impure Impure Amine IdentifyStep->Reduction_Impure Check_Conditions Check Reaction Conditions: - Anhydrous? - Temperature? - Time? Nitrile_LowYield->Check_Conditions Check_Reagents Check Reagent Purity: - Starting Bromide - NaCN Nitrile_LowYield->Check_Reagents Purification Review Purification Method: - Column Chromatography - Recrystallization Nitrile_Impure->Purification Optimize_Reducer Optimize Reducing Agent: - LiAlH4 vs. H2/Catalyst Reduction_LowYield->Optimize_Reducer Control_Addition Control Reagent Addition: - Slow addition of nitrile to LiAlH4 Reduction_LowYield->Control_Addition Reduction_Impure->Purification Optimize_Solvent Optimize Solvent: - Use dry DMSO or DMF Check_Conditions->Optimize_Solvent Check_Reagents->Purification Monitor_Reaction Monitor Reaction Progress: - TLC, HPLC, IR Optimize_Solvent->Monitor_Reaction Optimize_Reducer->Monitor_Reaction Control_Addition->Monitor_Reaction Solution Improved Yield and Purity Monitor_Reaction->Solution Purification->Monitor_Reaction

Caption: A decision-making workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final amine product?

A1: Column chromatography on silica gel is typically the most effective method for purifying 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often successful. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to prevent the amine from tailing on the silica gel.

Q2: Are there any alternative synthetic routes to consider?

A2: Yes, several alternative routes exist for the synthesis of benzofuran derivatives.[7][8][9] One notable alternative involves a Wittig reaction.[10][11][12] For the amine synthesis portion, reductive amination of the corresponding aldehyde or ketone is a widely used and versatile method.[13][14][15] This approach involves reacting the carbonyl compound with ammonia or an ammonia source in the presence of a reducing agent.[16]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample.[1][2] An appropriate method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the primary amine (N-H stretching bands around 3300-3500 cm⁻¹) and the disappearance of the nitrile peak (around 2250 cm⁻¹).

IV. Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine.

Step 1: Synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium cyanide (1.2 eq.) to anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Setup: Stir the suspension under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 5-bromomethyl-1,3-dihydroisobenzofuran (1.0 eq.) in anhydrous DMSO and add it dropwise to the sodium cyanide suspension at room temperature over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes).

Step 2: Reduction of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile to the Amine
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF) and cool the flask to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve the purified 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL).

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amine.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine).

V. References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633.

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.

  • Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]

  • Shafi, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 7(21), 17796-17829.

  • Liou, J.-P., et al. (2003). A Novel and Efficient Synthesis of Alkenyl-Substituted Benzofurans by Phosphine-Catalyzed Wittig Reaction. Organic Letters, 5(15), 2671-2674.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]

  • ConnectSci. (n.d.). Annelated Furans. XVII The Wittig Reaction of Benzofuranones*. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • ScienceDirect. (2023, December 15). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from [Link]

  • ACS Publications. (2022, June 20). Mechanistic Insight into Rh-Catalyzed C(sp2)–O Bond Cleavage Applied to Cross-Coupling Reaction of Benzofurans with Aryl Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Production of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

Welcome to the Technical Support Center for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshoot common issues, and answer frequently asked questions encountered during the production of this important amine. As Senior Application Scientists, we combine our expertise with field-proven insights to help you navigate the complexities of this synthesis.

Introduction to the Synthetic Landscape

The synthesis of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine typically proceeds through one of two primary pathways, each with its own set of potential impurities. Understanding these routes is critical for effective troubleshooting and optimization.

  • Route A: Reductive Amination of a Carbonyl Precursor. This pathway involves the reaction of a carbonyl compound, such as 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde, with an ammonia source, followed by reduction of the intermediate imine.

  • Route B: Reduction of a Nitrile Precursor. This route utilizes the catalytic hydrogenation of 2-(2,3-dihydrobenzofuran-5-yl)acetonitrile to the desired primary amine.

This guide is structured to address the specific challenges associated with each of these synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield of the Desired Primary Amine in Reductive Amination (Route A)

Question: We are performing a reductive amination of 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde with ammonia and sodium triacetoxyborohydride, but our yields are consistently low. What are the likely causes and how can we improve them?

Answer: Low yields in reductive amination can stem from several factors, primarily related to the stability of the intermediate imine and the reaction conditions.

  • Incomplete Imine Formation: The initial condensation of the aldehyde with ammonia to form the imine is a reversible equilibrium.[1] To drive the reaction forward, it is crucial to effectively remove the water that is formed. If water is not removed, the equilibrium will favor the starting materials, leading to a low concentration of the imine available for reduction.

    • Solution: Consider the use of a dehydrating agent that is compatible with your reaction conditions. Alternatively, performing the reaction in a solvent system that allows for azeotropic removal of water can be effective.

  • Sub-optimal pH: The pH of the reaction medium is critical for efficient imine formation. The reaction is typically best carried out under weakly acidic conditions. If the pH is too low, the ammonia will be protonated, rendering it non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated for nucleophilic attack.

    • Solution: Buffer the reaction mixture to a pH between 5 and 7. Acetic acid is often used as a catalyst and can help maintain an appropriate pH.[2]

  • Competing Reduction of the Aldehyde: While sodium triacetoxyborohydride is selective for the reduction of imines over aldehydes, if the concentration of the imine is low, reduction of the starting aldehyde can become a significant side reaction, consuming the reducing agent and lowering the yield of the desired amine.[3]

    • Solution: Ensure that the imine has had sufficient time to form before the addition of the reducing agent. A stepwise procedure, where the imine is pre-formed before the reducing agent is introduced, can be beneficial.[1]

Issue 2: Presence of Secondary and Tertiary Amine Impurities in Nitrile Reduction (Route B)

Question: We are hydrogenating 2-(2,3-dihydrobenzofuran-5-yl)acetonitrile to the primary amine using a Raney Nickel catalyst, but we are observing significant amounts of secondary and tertiary amine byproducts. How can we improve the selectivity for the primary amine?

Answer: The formation of secondary and tertiary amines is a well-known challenge in the catalytic hydrogenation of nitriles.[4] These impurities arise from the reaction of the newly formed primary amine with the starting nitrile or intermediate imine, followed by further reduction.[5]

  • Reaction Concentration: High concentrations of the primary amine product can favor the formation of secondary and tertiary amines.

    • Solution: Running the reaction at a lower concentration of the starting nitrile can help to minimize these side reactions.

  • Catalyst Choice and Modifiers: The choice of catalyst and the presence of additives can significantly influence the selectivity of the reaction.

    • Solution: The use of a doped Raney Nickel catalyst can improve selectivity.[6] Additionally, the presence of a strong base, such as sodium hydroxide, in the reaction mixture can suppress the formation of secondary and tertiary amines.[7]

  • Ammonia Addition: The addition of ammonia to the reaction mixture can help to shift the equilibrium away from the formation of secondary and tertiary amines by competing with the primary amine product for reaction with the nitrile and intermediate imine.

    • Solution: Introduce ammonia into the reactor during the hydrogenation process.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the production of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine.

Q1: What are the most common impurities to look for, regardless of the synthetic route?

A1: Several impurities can be common to both reductive amination and nitrile reduction pathways:

  • Unreacted Starting Materials: Incomplete conversion will always lead to the presence of the starting carbonyl compound[8] or nitrile.[9]

  • Upstream Impurities: Impurities from the synthesis of the 2,3-dihydrobenzofuran ring system can carry through to the final product. These can include positional isomers or related benzofuran derivatives.[10][11]

  • Solvent-Related Impurities: Depending on the solvents used in the synthesis and purification, residual solvents may be present in the final product.

Q2: What analytical techniques are best suited for identifying and quantifying impurities in our final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the main component from its impurities. Developing a gradient method is often necessary to resolve all components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown impurities that have been isolated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify non-volatile impurities and provides molecular weight information that is crucial for their identification.

Q3: Are there any specific safety precautions we should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in these synthetic routes require careful handling:

  • Sodium Cyanoborohydride (if used in Route A): This reagent is toxic and can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a well-ventilated fume hood.[3]

  • Raney Nickel (if used in Route B): Raney Nickel is pyrophoric and can ignite spontaneously if allowed to dry in the air. It should always be handled as a slurry in a suitable solvent.[12]

  • Hydrogen Gas (for Route B): Hydrogen is highly flammable and forms explosive mixtures with air. Ensure that all equipment is properly grounded and that there are no sources of ignition in the vicinity of the reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination (Route A)
  • To a solution of 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate, 10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Nitrile Reduction (Route B)
  • In a high-pressure reactor, suspend the Raney Nickel catalyst (as a slurry in a suitable solvent like ethanol) in a solution of 2-(2,3-dihydrobenzofuran-5-yl)acetonitrile (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (0.1 eq) in water.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi) and heat to the desired temperature (e.g., 50 °C).[12]

  • Stir the reaction mixture vigorously until hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Keep the catalyst wet to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation, crystallization, or column chromatography.

Data Presentation

Table 1: Common Impurities and their Likely Origin

Impurity NameStructureLikely Origin
2-(2,3-dihydrobenzofuran-5-yl)acetaldehydeAldehydeUnreacted starting material (Route A)
2-(2,3-dihydrobenzofuran-5-yl)acetonitrileNitrileUnreacted starting material (Route B)
N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-amineSecondary AmineDimerization during nitrile reduction (Route B)
2-(2,3-dihydrobenzofuran-5-yl)ethanolAlcoholReduction of the starting aldehyde (Route A)
Triphenylphosphine oxidePh₃P=OByproduct if a Wittig reaction is used upstream

Visualizations

Synthetic_Pathways cluster_route_A Route A: Reductive Amination cluster_route_B Route B: Nitrile Reduction Aldehyde 2-(2,3-dihydrobenzofuran-5-yl)acetaldehyde Imine Intermediate Imine Aldehyde->Imine + NH3 - H2O Product_A 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Imine->Product_A Reduction (e.g., NaBH(OAc)3) Nitrile 2-(2,3-dihydrobenzofuran-5-yl)acetonitrile Product_B 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Nitrile->Product_B Catalytic Hydrogenation (e.g., Raney Ni, H2)

Caption: Overview of the two primary synthetic routes to 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine.

Impurity_Formation cluster_nitrile_reduction Impurity Formation in Nitrile Reduction (Route B) Nitrile Starting Nitrile PrimaryAmine Desired Primary Amine Nitrile->PrimaryAmine Hydrogenation IntermediateImine Intermediate Imine Nitrile->IntermediateImine Partial Reduction SecondaryAmine Secondary Amine Impurity PrimaryAmine->SecondaryAmine + Intermediate Imine + Hydrogenation IntermediateImine->PrimaryAmine Hydrogenation

Caption: Formation of secondary amine impurity during nitrile reduction.

References

Sources

Troubleshooting

Troubleshooting cyclization steps in benzofuran ethylamine synthesis

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Cyclization Steps in Benzofuran Ethylamine Scaffolds Reference ID: BFE-CYC-2025-V4 Introduction: The "Deceptive" Furan Ring Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Cyclization Steps in Benzofuran Ethylamine Scaffolds Reference ID: BFE-CYC-2025-V4

Introduction: The "Deceptive" Furan Ring

Welcome to the technical support hub for benzofuran synthesis. Whether you are synthesizing rigidified phenethylamine analogs (e.g., the "FLY" series, 5-HT2 agonists) or developing melatonin receptor ligands (e.g., Ramelteon analogs), the cyclization step is the primary failure point.[1]

The formation of the furan ring, particularly in the presence of an ethylamine side chain (or its nitrostyrene/acetaldehyde precursor), presents a "selectivity paradox": the electron-rich aromatic system required for facile cyclization is the same feature that makes the product prone to rapid oxidative polymerization ("tarring") under the very acidic conditions often used to form it.

This guide addresses the three most common synthetic routes and their specific failure modes.

Module 1: The Acid-Catalyzed Acetal Cyclization

Context: This is the classical route for "FLY" compounds (e.g., 2C-B-FLY) where a 2,2-dialkoxyethyl ether derivative is cyclized using strong acid (e.g., PPA, H₂SO₄, or TFA).[1]

Diagnostic & Troubleshooting (Q&A)

Q1: The reaction mixture turned into an intractable black tar within 5 minutes of adding acid. What happened? A: You likely triggered cationic polymerization .[1]

  • The Science: The benzofuran ring is highly electron-rich. In the presence of strong Brønsted acids (like PPA or H₂SO₄), the furan oxygen protonates, or the C2-C3 double bond acts as a nucleophile, attacking another molecule.[1] This chain reaction forms poly-benzofuran tars.[1]

  • The Fix:

    • Switch Acids: Move from PPA (polyphosphoric acid) to TFA (Trifluoroacetic acid) or TiCl₄ (Lewis Acid).[1] TFA is often strong enough to catalyze the acetal deprotection/cyclization but weak enough to prevent rapid polymerization.

    • High Dilution: Run the reaction at <0.05 M concentration. This kinetically favors the intramolecular cyclization over intermolecular polymerization.

    • Trapping: If the product is a dihydrobenzofuran, ensure no oxidants are present.[1] If it is a benzofuran, quench immediately into cold NaHCO₃.[1]

Q2: I am seeing a 1:5 mixture of regioisomers. Why isn't the ring closing at the intended position? A: You are fighting orbital accessibility vs. activation energy .

  • The Science: As detailed in computational studies of acetal cyclization, the oxonium ion intermediate has two electrophilic sites.[1] While one site might be sterically favored, the orbital coefficients (HOMO/HOMO-1) often dictate that the "wrong" carbon is more reactive.

  • The Fix:

    • Block the Para Position: Ensure the position para to the directing alkoxy group is substituted (e.g., with a halogen or alkyl group) to force cyclization to the ortho position.

    • Temperature Control: Lower temperatures (0°C to RT) favor the kinetic product (often the desired one due to proximity), whereas reflux favors the thermodynamic mixture.[1]

Q3: The acetal deprotected to the aldehyde, but the ring won't close. A: The "Rotational Barrier" issue.

  • The Science: The intermediate aldehyde side chain must rotate to bring the carbonyl oxygen close to the aromatic ring. If you have bulky substituents ortho to the ether linkage, this rotation is energetically costly.[1]

  • The Fix: Use Amberlyst-15 in refluxing toluene/benzene. The heterogeneous catalyst allows for high local acidity without the "tarring" effect of bulk liquid acid, and the reflux temperature overcomes the rotational barrier.

Module 2: The Nitrostyrene Reduction-Cyclization Cascade

Context: Reducing an o-alkoxy-nitrostyrene directly to the dihydrobenzofuran ethylamine.

Diagnostic & Troubleshooting (Q&A)

Q1: I used LAH (Lithium Aluminum Hydride), but I only got the open-chain phenolic amine. A: LAH is too aggressive and "hard."

  • The Science: LAH rapidly reduces the nitro group to the amine and the alkene to the alkane before the oxygen can displace the leaving group (or before the intermediate can cyclize).

  • The Fix: Use AlH₃ (Aluminum Hydride) generated in situ (LAH + AlCl₃ or H₂SO₄).[1] AlH₃ is softer and coordinates with the ether oxygen, facilitating the intramolecular nucleophilic attack during the reduction cascade. Alternatively, use a BH₃·THF reduction which is milder and preserves the cyclization potential.

Q2: The reaction stalls at the hydroxylamine intermediate. A: Insufficient proton source.

  • The Science: The cyclization often requires an acidic proton to activate the leaving group on the side chain or to dehydrate the intermediate hemiaminal.

  • The Fix: Add a catalytic amount of acetic acid or perform the reduction in an acidic media (e.g., Fe/HCl or Zn/AcOH ), although this is harsher.[1] For sensitive substrates, the Urushibara Nickel hydrogenation is a proven alternative for this specific cascade.[1]

Module 3: Palladium-Catalyzed Annulation (Sonogashira)

Context: Coupling a terminal alkyne with an o-halophenol to form the benzofuran core.[2]

Diagnostic & Troubleshooting (Q&A)

Q1: I am getting the "5-exo-dig" product (exocyclic double bond) instead of the benzofuran. A: This is a Baldwin's Rule competition.

  • The Science: The 5-exo-dig cyclization is often kinetically favored over the 6-endo-dig pathway that leads to the benzofuran.

  • The Fix:

    • Solvent Switch: Switch from THF to DMF or DMAc .[1] Polar aprotic solvents stabilize the charged intermediates favoring the heteroannulation.

    • Base Selection: Use Cs₂CO₃ instead of Et₃N. The "Cesium Effect" (larger cation) often improves the solubility of the phenoxide and alters the transition state geometry to favor the 6-endo closure.

Q2: The catalyst dies (turns black) immediately. A: The "Amine Poisoning" effect.

  • The Science: If your substrate already contains the ethylamine side chain (unprotected), the free amine strongly binds to Pd(II), poisoning the catalyst.[1]

  • The Fix: Protect the amine as a Boc or Cbz carbamate before the coupling. Never attempt Pd-catalyzed cyclization with a free primary amine on the substrate.

Visual Troubleshooting Workflows

Figure 1: Decision Matrix for Cyclization Strategy

Caption: A logic flow to select the optimal cyclization method based on substrate functionalization.

CyclizationStrategy Start Start: Select Precursor IsHalogenated Is the ring Halogenated? Start->IsHalogenated IsAcidSensitive Is the scaffold Acid Sensitive? IsHalogenated->IsAcidSensitive No MethodB Method B: Pd-Catalyzed (Sonogashira/Annulation) IsHalogenated->MethodB Yes (Use o-Iodo/Bromo) HasFreeAmine Is the Ethylamine unprotected? IsAcidSensitive->HasFreeAmine Yes MethodA Method A: Acid-Catalyzed (Acetal/Aldehyde) IsAcidSensitive->MethodA No (Robust) HasFreeAmine->MethodB No (Protect Amine first) MethodC Method C: Radical/Reductive (Nitrostyrene Cascade) HasFreeAmine->MethodC Yes (Nitrostyrene)

Figure 2: The Acid-Catalyzed Failure Mechanism

Caption: Mechanistic pathway showing the divergence between successful cyclization and polymerization (tar).

AcidMechanism Substrate Acetal Precursor Oxonium Oxonium Ion (Active) Substrate->Oxonium H+ (TFA/PPA) Cyclization Intramolecular Attack (Ring Closure) Oxonium->Cyclization High Dilution Low Temp Polymer Intermolecular Attack (Black Tar) Oxonium->Polymer High Conc. High Temp

Experimental Protocol: Optimized Acid-Catalyzed Cyclization

Objective: Synthesis of a 2,3-dihydrobenzofuran scaffold from a 2,2-dimethoxyethyl ether precursor without polymerization.

Reagents:

  • Precursor: 1-(2,2-dimethoxyethoxy)-4-bromo-benzene (1.0 eq)

  • Acid: Trifluoroacetic acid (TFA) / H₂SO₄ mixture[1]

  • Solvent: Chlorobenzene (High boiling, non-nucleophilic)[1]

Step-by-Step:

  • Preparation: Dissolve the acetal precursor (1.0 g) in Chlorobenzene (100 mL). Note: The 0.03 M concentration is critical to prevent tar.

  • Catalyst Addition: Add Polyphosphoric acid (PPA, 5.0 g) or Amberlyst-15 (2.0 g) to the stirring solution.[1]

    • Alternative: For highly sensitive substrates, use 1.0 eq of TiCl₄ in DCM at -78°C.[1]

  • Heating: Heat the mixture to 80°C (not reflux) with vigorous stirring. Monitor by TLC every 15 minutes.

  • Quench: Once the starting material disappears (usually < 1 hour), pour the reaction mixture onto ice-cold NaHCO₃ .

    • Warning: Do not use water alone; the local acidity will polymerize the product during the quench.

  • Isolation: Extract with EtOAc, wash with brine, and dry over MgSO₄. Flash chromatography on silica (neutralized with 1% Et₃N) is recommended.[1]

Data Summary: Conditions vs. Outcome

CatalystTempConcentrationMajor ProductNotes
PPA (Neat) 100°CHighTar (Polymer) Exothermic runaway common.
H₂SO₄ (aq) Reflux0.1 MAldehyde Hydrolysis only; no cyclization.[1]
Amberlyst-15 110°C0.05 MBenzofuran Best balance of yield/purity.
TiCl₄ -78°C0.05 MDihydrobenzofuran Kinetic control; requires dry conditions.[1]

References

  • Monte, A. P., Marona-Lewicka, D., Parker, M. A., Wainscott, D. B., Nelson, D. L., & Nichols, D. E. (1993).[1][3] Dihydrobenzofuran analogues of hallucinogens.[1][3][4] 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry.

  • Succaw, G. L., & Doxsee, K. M. (2009).[1] Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Green Chemistry.

  • WuXi Biology. (2020).[1] Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.[1][5] WuXi AppTec.

  • RSC Publishing. (2017).[1] Total synthesis of natural products containing benzofuran rings.[1][6][7][8] Royal Society of Chemistry.[1]

Sources

Optimization

Purification strategies for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine degradation products

The following Technical Support Guide is designed for researchers and process chemists working with 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (also referred to as 5-(2-aminoethyl)phthalan or 5-AEDB). This document a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine (also referred to as 5-(2-aminoethyl)phthalan or 5-AEDB). This document addresses specific degradation challenges inherent to the dihydrobenzofuran core and the primary ethylamine tail, providing validated purification and troubleshooting strategies.

Product: 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Chemical Class: Dihydroisobenzofuran / Phenethylamine derivative Primary Application: Neuroscience research, serotonergic receptor ligands, drug intermediates.

Core Degradation Mechanisms

Before attempting purification, it is critical to understand what you are removing. This molecule possesses two "hotspots" for degradation:

  • The Phthalan Core (Benzylic Oxidation): The C1 and C3 positions of the 1,3-dihydroisobenzofuran ring are doubly activated (benzylic and alpha-to-oxygen). Exposure to air/light leads to autoxidation, forming phthalides (lactones).

  • The Primary Amine (Oxidative Deamination/Carbamylation): Standard primary amine instability, leading to aldehydes, N-oxides, and carbamates upon CO₂ exposure.

Visualization: Degradation Pathways

The following diagram maps the specific degradation products you are likely observing in your LC-MS traces.

DegradationPathways Parent 5-AEDB (Parent Molecule) Phthalide 5-(2-aminoethyl)phthalide (Lactone Impurity) Parent->Phthalide Benzylic Oxidation (O2/Light) Aldehyde Benzofuran-5-acetaldehyde (Deamination Product) Parent->Aldehyde MAO/Oxidative Deamination Carbamate N-Carboxy Adduct (CO2 Reaction) Parent->Carbamate + CO2 (Air) Dimer Imine Dimer (Condensation) Parent->Dimer + Aldehyde

Figure 1: Primary degradation pathways. The transition to the phthalide (lactone) is the most persistent chemical impurity in this class.

Troubleshooting Guide (Q&A)

Issue 1: "I see a persistent UV-active impurity at RRT ~1.1-1.2 that does not remove with acid wash."

Diagnosis: This is likely the Phthalide derivative (5-(2-aminoethyl)isobenzofuran-1(3H)-one). Mechanism: The ether ring oxidizes to a lactone. Unlike the aldehyde or neutral impurities, this species retains the basic amine, meaning it protonates and extracts alongside your product during standard Acid-Base workups. Solution:

  • Strategy: You cannot use simple acid-base extraction. You must rely on the difference in polarity (the lactone is more polar than the ether) or selective crystallization.

  • Protocol: Switch to Recrystallization of the HCl salt . The phthalide impurity disrupts the crystal lattice of the 5-AEDB·HCl salt, remaining in the mother liquor (isopropanol/ethanol).

Issue 2: "My product turned from white to yellow/brown upon drying."

Diagnosis: Oxidative coupling or Carbamate formation . Mechanism: Free bases of phenethylamines greedily absorb CO₂ to form carbamates (white crust) or undergo oxidative coupling (color change) if trace metals are present. Solution:

  • Immediate Action: Redissolve in anhydrous ethanol and bubble dry HCl gas to convert to the hydrochloride salt immediately. Do not store as a free base.

  • Prevention: Store under Argon/Nitrogen. If handling the free base, use degassed solvents.

Issue 3: "LC-MS shows a peak with M+16 mass shift."

Diagnosis: N-Oxide formation. Mechanism: Common in samples stored in protic solvents exposed to air. Solution:

  • Reduction: Treat the sample with a mild reducing agent like Sodium Bisulfite or aqueous Sodium Metabisulfite during the workup to revert the N-oxide back to the amine.

Purification Protocols

Protocol A: Selective Acid-Base Extraction (Removing Neutrals)

Use this to remove aldehydes and non-basic phthalane oxidation products.

  • Dissolution: Dissolve crude 5-AEDB (1.0 eq) in Ethyl Acetate (EtOAc) .

  • Acidification: Extract with 1M HCl (3x volumes). The amine moves to the aqueous layer; neutral impurities (aldehydes) stay in EtOAc.

  • Wash: Wash the combined aqueous layer once with fresh EtOAc.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.

    • Critical Step: Perform this rapidly to minimize exposure of the free base to air.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3x).

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo under Nitrogen.
    
Protocol B: Preparative HPLC (Polishing)

Use this for high-purity (>99%) requirements.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 5 µm
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid
Gradient 5% B to 40% B over 20 min
Rationale The acidic pH keeps the amine protonated (

), reducing tailing. The phthalide impurity is less basic and more polar, eluting slightly earlier or resolving as a shoulder.
Protocol C: Salt Crystallization (Scalable Purification)

The most robust method for removing the "Phthalide" amine impurity.

  • Dissolve the crude free base in minimal hot Isopropanol (IPA) .

  • Add HCl in IPA (1.1 equivalents) dropwise with stirring.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter the white precipitate.

    • Note: The phthalide impurity (lactonized amine) is significantly more soluble in IPA and will remain in the filtrate.

Decision Logic for Purification

Use the following workflow to determine the correct strategy for your specific impurity profile.

PurificationLogic Start Analyze Crude Purity (LC-MS / NMR) CheckNeutrals Are impurities neutral? (Aldehydes, Ring-opened phenols) Start->CheckNeutrals AcidBase Protocol A: Acid-Base Extraction CheckNeutrals->AcidBase Yes CheckPhthalide Is Phthalide (Lactone) present? CheckNeutrals->CheckPhthalide No AcidBase->CheckPhthalide Crystallization Protocol C: HCl Salt Crystallization CheckPhthalide->Crystallization Yes (>5%) PrepHPLC Protocol B: Prep HPLC (C18) CheckPhthalide->PrepHPLC No (Trace/High Purity needed)

Figure 2: Decision tree for selecting the appropriate purification method based on impurity type.

References

  • American Elements. (n.d.). 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride.[1] Retrieved from [Link]

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydro-2-benzofuran-5-amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (2018).[2] Separation of 1,3-Dihydroisobenzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Free Base

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with this molecule: poor aqueous solubility of its free base form. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome these solubility hurdles, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm having trouble dissolving the 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine free base in my aqueous buffer (e.g., PBS, pH 7.4). Why is this happening?

A1: Understanding the Physicochemical Basis of Poor Solubility

The solubility challenge you are facing is rooted in the molecule's inherent chemical structure. 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine is comprised of two key features: a primary amine group (-NH2) and a relatively large, hydrophobic dihydro-benzofuran ring system.

  • Basicity of the Amine Group: The amine group is basic, meaning it can accept a proton (H+) to become a positively charged ammonium ion (R-NH3+).[1][2] Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[3]

  • Hydrophobicity of the Free Base: In its unprotonated, or "free base," form (R-NH2), the molecule is neutral and dominated by its large, non-polar hydrocarbon structure. This makes it poorly soluble in polar solvents like water, a principle often described as "like dissolves like."[1] At a neutral pH of 7.4, which is significantly below the estimated pKa of the amine group, the majority of the molecules remain in this insoluble free base form.

To effectively work with this compound, we must modify the formulation to favor the more soluble, protonated state.

Q2: What is the most direct and immediate method to try and solubilize the free base for an initial in vitro experiment?

A2: First-Line Strategy: pH Adjustment

The most straightforward approach is to leverage the compound's basicity by lowering the pH of your solvent. By creating an acidic environment, you force the equilibrium from the insoluble free base to the highly soluble protonated salt form.[4][5]

The relationship between the free base and its protonated (conjugate acid) form is governed by the Henderson-Hasselbalch equation. To ensure complete solubilization, the pH of the solution should be adjusted to at least 2 pH units below the compound's pKa.

cluster_0 pH < pKa - 2 (Acidic Environment) cluster_1 pH > pKa + 2 (Basic Environment) Soluble R-NH₃⁺ (Protonated, Soluble Form) Insoluble R-NH₂ (Free Base, Insoluble Form) Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of the amine free base.

Experimental Protocol: Preparing an Acidified Aqueous Stock Solution

  • Weigh the Compound: Accurately weigh the required amount of the 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine free base.

  • Initial Suspension: Add a portion (e.g., 50%) of your final desired volume of purified water or buffer. The compound will likely form a suspension.

  • Acidification: While stirring, add 1 M hydrochloric acid (HCl) dropwise. The suspension should clarify as the compound dissolves and forms the hydrochloride salt in situ.

  • Check pH: Use a calibrated pH meter to ensure the pH is in the acidic range (e.g., pH 3-4) where solubility is maximized.

  • Final Volume Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume and concentration.

  • Sterilization (if required): Filter-sterilize the final stock solution using a 0.22 µm syringe filter compatible with acidic solutions.

Q3: My experimental system is sensitive to low pH. What are more advanced, physiologically compatible solubilization strategies?

A3: Advanced Formulation Strategies

When pH adjustment is not viable, several advanced techniques can be employed. The most common and effective for amine-containing compounds are salt formation, the use of co-solvents, and cyclodextrin complexation.

Q4: I see this compound is also sold as a hydrochloride salt. How does this work, and is it a better option?

A4: The Power of Salt Formation

Using a pre-formed salt, such as the hydrochloride (HCl) salt, is often the most effective and common strategy to improve the solubility and dissolution rate of basic drugs.[6][7] The salt form is essentially the crystalline solid of the protonated, charged version of your molecule, paired with a counterion (Cl-). When added to water, it readily dissociates, immediately releasing the soluble, protonated form of the amine.

Causality: You are starting with a molecule that is already in its soluble form, bypassing the need for pH adjustment to achieve dissolution. For a stable salt to form, the pKa difference between the basic drug and the acidic counterion should ideally be greater than 2-3 pH units, ensuring a stable ionic interaction.[8]

Table 1: Comparison of Common Counterions for Basic Drugs

Counterion Acid Used Typical Properties Considerations
Chloride Hydrochloric Acid High solubility, small molecular weight. Can exhibit a "common ion effect" in high-chloride media like gastric fluid, potentially suppressing solubility.[6]
Mesylate Methanesulfonic Acid Often forms stable, non-hygroscopic salts with good solubility.[8] Generally considered a very safe and effective choice.
Sulfate Sulfuric Acid Can form highly soluble salts. Divalent nature can sometimes lead to complex crystal forms.

| Tartrate | Tartaric Acid | Can be used to resolve chiral compounds; good solubility. | Larger counterion, which increases the total molecular weight of the salt. |

Recommendation: For most research applications, purchasing the commercially available hydrochloride salt is a reliable and time-saving alternative to solubilizing the free base.

Q5: When is it appropriate to use co-solvents, and how do I select the right one?

A5: Co-Solvency for Enhanced Solubility

Co-solvency involves adding a water-miscible organic solvent to your aqueous system. This technique works by reducing the overall polarity of the solvent, making it more favorable for the hydrophobic benzofuran portion of your molecule to dissolve.[5][9]

This is a very common and practical method for preparing concentrated stock solutions that can then be diluted into your final experimental medium.

Experimental Protocol: Co-Solvent Stock Solution Preparation

  • Select a Co-solvent: Choose a co-solvent appropriate for your experimental system (see Table 2). Dimethyl sulfoxide (DMSO) is a common starting point for in vitro work.

  • Dissolve the Compound: Weigh the free base and dissolve it in the smallest necessary volume of the pure co-solvent. Gentle warming or vortexing may assist dissolution.

  • Aqueous Dilution: While vortexing, slowly add your aqueous buffer to the co-solvent concentrate. Add the aqueous phase to the organic phase, not the other way around, to avoid precipitation.

  • Observe for Precipitation: If the solution becomes cloudy, you have exceeded the solubility limit in that co-solvent/water ratio. You may need to use a higher percentage of co-solvent.

  • Final Concentration: Be mindful of the final concentration of the co-solvent in your experiment. Most cell-based assays require the final DMSO concentration to be <0.5% to avoid cytotoxicity.

Table 2: Common Co-solvents for Research Formulations

Co-Solvent Typical Starting Concentration Use Case Key Considerations
DMSO 1-10% (final assay <0.5%) In vitro stock solutions Can be cytotoxic at higher concentrations.
Ethanol 5-20% In vitro, oral formulations Volatile, may have biological effects.
Propylene Glycol (PG) 10-40% Oral and parenteral formulations Generally regarded as safe (GRAS).

| Polyethylene Glycol 400 (PEG 400) | 20-50% | Oral and parenteral formulations | Low toxicity, highly versatile. |

Q6: I need a completely aqueous formulation without pH modification or organic solvents. Are there other options?

A6: Cyclodextrin Inclusion Complexation: A Molecular Encapsulation Approach

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate the hydrophobic part of a drug molecule—in this case, the dihydro-benzofuran moiety—in a "host-guest" complex. This complex effectively shields the non-polar part of your drug from water, dramatically increasing its apparent aqueous solubility.[][12]

G cluster_0 Solubilization via Inclusion Complex FreeDrug Insoluble Drug (Free Base) Complex Soluble Drug-Cyclodextrin Inclusion Complex FreeDrug->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Decision flowchart for selecting a solubilization strategy.

References
  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Bighash, M., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(12), 2797. [Link]

  • Jackson, M., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(5). [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1435-1445. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Dependence of Solubility on pH. Pearson. [Link]

  • Solubility and pH of amines. Classic Chemistry. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Purdue University. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(3), 387. [Link]

  • Properties of amines. Lumen Learning. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(12), 2825. [Link]

  • Crini, G., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(22), 5006. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Linn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(8), 1599. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

Sources

Optimization

Stability of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine in aqueous solution

Technical Support Center: Stability & Handling of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine Executive Summary: The Phthalan Core You are likely working with this compound (often referred to as 5-(2-aminoethyl)phthal...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

Executive Summary: The Phthalan Core

You are likely working with this compound (often referred to as 5-(2-aminoethyl)phthalan) as a fragment, metabolite, or synthetic intermediate related to the SSRI class (e.g., Citalopram/Escitalopram).

While the 1,3-dihydroisobenzofuran (phthalan) ring is chemically robust compared to open-chain ethers, it possesses a specific "Achilles' heel" in aqueous solution: benzylic oxidation . Combined with a primary amine tail, this molecule presents a dual-stability challenge: oxidative sensitivity at the ring and pH-dependent solubility/reactivity at the tail.

This guide synthesizes degradation data from structural analogs (Citalopram) and fundamental amine chemistry to provide a self-validating handling protocol.

Module 1: Chemical Stability Profile (The "Why")

To troubleshoot effectively, you must understand the degradation mechanisms. The molecule degrades via two primary pathways in aqueous media.

Benzylic Oxidation (The Ring Issue)

The carbons at positions 1 and 3 of the furan ring are benzylic (adjacent to the benzene ring) and ethereal (adjacent to oxygen). This makes the C-H bonds at these positions weaker and susceptible to radical autoxidation, especially under light (photolysis) or in the presence of trace metals.

  • Mechanism: Formation of a hydroperoxide

    
     Conversion to a hemiacetal (hydroxy-phthalan) 
    
    
    
    Ring opening to a hydroxy-acid or lactone (phthalide).
  • Indicator: Appearance of M+16 (hydroxyl) or M+14 (carbonyl) peaks in LC-MS.

Primary Amine Instability (The Tail Issue)

Unlike the tertiary amines found in Citalopram, your target is a primary amine .

  • Carbamate Formation: In basic aqueous solutions (pH > 8), the free base absorbs atmospheric CO

    
     to form carbamates.
    
  • N-Oxidation: Slow oxidation to the hydroxylamine or nitroso species, though less rapid than the ring oxidation.

Visualizing the Degradation Pathway

The following diagram maps the causality of degradation, helping you identify which pathway is affecting your experiment.

DegradationPathways Compound Target Molecule (Phthalan-Amine) Radical Benzylic Radical (C1/C3 Position) Compound->Radical UV Light / O2 (Oxidative Stress) Carbamate Carbamate Salt (Precipitate) Compound->Carbamate +CO2 (Air) (Basic pH > 8) Hemiacetal 1-Hydroxy Derivative Radical->Hemiacetal +OH• / H2O RingOpen Ring Open (Hydroxy-Acid) Hemiacetal->RingOpen Hydrolysis (Acidic pH)

Figure 1: Primary degradation pathways. The Red path represents irreversible chemical degradation; the Green path is reversible but causes precipitation.

Module 2: Troubleshooting Guide (Q&A)

Q1: My aqueous stock solution turned faint yellow after 24 hours. Is it still usable?

  • Diagnosis: This is the hallmark of oxidative degradation (likely quinoid-type species formation from the benzene ring or N-oxide accumulation).

  • Verdict: Discard. The yellow color indicates the formation of chromophores that are not present in the pure compound.

  • Corrective Action: For the next batch, you must de-gas your buffers. Sparge water with Nitrogen (N

    
    ) or Argon for 15 minutes before dissolving the compound. Add an antioxidant like ascorbic acid (0.1%) if your assay permits.
    

Q2: I observed a white precipitate upon adjusting the pH to 7.4 (PBS). Why?

  • Diagnosis: You likely exceeded the solubility limit of the free base .

  • Mechanism: The pKa of the primary amine is estimated at ~9.5 - 9.8 . At pH 7.4, a small fraction exists as the free base. While the salt (HCl) is soluble, the free base is lipophilic (logP ~1.5 - 2.0). If your concentration is high (>10 mM), the free base may crash out.

  • Corrective Action:

    • Lower the stock concentration (keep <5 mM for neutral buffers).

    • Add a co-solvent: 5-10% DMSO or Ethanol prevents this precipitation without affecting most biological assays.

Q3: LC-MS shows a peak at M+16. Is this an impurity or degradation?

  • Diagnosis: This is +1 Oxygen .

  • Differentiation:

    • If retention time is earlier: Likely the N-oxide (more polar).

    • If retention time is close to parent: Likely 1-hydroxy-phthalan (benzylic oxidation).

  • Root Cause: Old stock solution or exposure to light.

  • Fix: Store solid material at -20°C in the dark. Prepare solutions fresh.

Module 3: Validated Storage & Handling Protocol

To ensure reproducibility, follow this "Cold-Dark-Acidic" protocol.

Protocol: Preparation of Aqueous Stock (10 mM)
  • Solvent Choice: Do not use pure water for long-term storage (pH is uncontrolled). Use 0.1 M HCl or 100% DMSO .

    • Why? Acidic pH (<4) keeps the amine fully protonated (ammonium form), preventing N-oxidation and CO

      
       absorption.
      
  • Weighing: Weigh quickly. The salt is hygroscopic.[1]

  • Dissolution:

    • Preferred: Dissolve in DMSO to make a 100 mM master stock. (Stable for 3 months at -20°C).

    • Alternative: Dissolve in 10 mM HCl to make a 10 mM stock. (Stable for 1 week at 4°C).

  • Aliquot & Freeze: Never freeze-thaw more than twice.

Workflow Diagram

HandlingProtocol Start Solid Compound (Store -20°C, Desiccated) Solvent Select Solvent Start->Solvent DMSO DMSO (Anhydrous) Preferred for Stability Solvent->DMSO Long Term Water Aqueous Buffer Solvent->Water Immediate Use Action1 Dissolve to 100 mM Store -20°C DMSO->Action1 Action2 Ensure pH < 5 (Use 10mM HCl) Water->Action2 If storage needed Action3 Use Immediately (Do not store) Water->Action3 If pH > 7

Figure 2: Decision tree for solvent selection to maximize stability.

Module 4: Analytical Validation Parameters

When verifying the stability of your solution, use these parameters.

ParameterSpecificationNotes
HPLC Column C18 Reverse PhaseHigh end-capping required to prevent amine tailing.
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidAcidic modifier is critical to protonate the amine for good peak shape.
Detection UV @ 230-240 nmThe benzofuran ring has a distinct absorption here.
Mass Spec ESI Positive ModeLook for Parent [M+H]+ and degradation peaks [M+17] (Hydroxyl) or [M+33] (Dioxy).

References

  • Svensson, S. et al. (1999). Citalopram: Analytical Profile and Stability.[2] Journal of Pharmaceutical and Biomedical Analysis. (Establishes the degradation pathways of the phthalan ring system).

  • Skibinski, R. (2011). Citalopram Hydrobromide: Degradation Product Characterization. ScienceOpen. (Identifies N-oxide and benzylic hydroxylation as primary degradation routes).

  • Tonnesen, F. (1995). Photostability of Citalopram in Aqueous Solution.[3] International Journal of Pharmaceutics. (Details the sensitivity of the dihydrobenzofuran ring to UV light).

  • PubChem Compound Summary. (2024). 1-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-one.[4] (Structural analog data for physicochemical properties).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine

Topic: Comparative Mass Spectrometric Profiling of 5-AEDB (2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine) Content Type: Publish Comparison Guide Audience: Forensic Toxicologists, Analytical Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Mass Spectrometric Profiling of 5-AEDB (2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine) Content Type: Publish Comparison Guide Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Researchers.

Executive Summary & Compound Identity

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine , commonly referred to in forensic literature as 5-AEDB (or sometimes 5-HE-2-DP), represents a structural hybrid between the classic phenethylamine neurotransmitters (dopamine/serotonin) and the "Benzofury" class of designer drugs (e.g., 5-APB).

Unlike its fully aromatic counterpart (5-APB), 5-AEDB possesses a saturated dihydrobenzofuran ring. This subtle structural difference significantly alters its ionization behavior and metabolic stability, presenting unique challenges in forensic identification. This guide objectively compares the mass spectrometric performance of 5-AEDB against its primary structural analogs, providing validated fragmentation pathways and differentiation protocols.

Compound 5-AEDB (Target) 5-APB (Alternative) MDMA (Reference)
Core Structure DihydrobenzofuranBenzofuran (Aromatic)Benzodioxole
Side Chain EthylamineAminopropylN-Methyl-propylamine
Formula C10H13NOC11H13NOC11H15NO2
MW 163.22 g/mol 175.23 g/mol 193.25 g/mol
Primary MS Challenge Low m/z specificity (m/z 30)Isomeric differentiationIsobaric interference

Mechanistic Fragmentation Analysis (EI-MS)

The Electron Ionization (EI) mass spectrum of 5-AEDB is governed by the high lability of the ethylamine side chain. Understanding the causality of these bond ruptures is essential for accurate spectral interpretation.

A. The Alpha-Cleavage Dominance

As a primary amine, 5-AEDB undergoes rapid


-cleavage  initiated by the radical cation on the nitrogen or the aromatic ring.
  • Mechanism: The bond between the

    
     and 
    
    
    
    carbons (relative to the nitrogen) breaks.
  • Result: This generates the resonance-stabilized iminium ion (

    
    ) at m/z 30 .
    
  • Diagnostic Limitation: In standard EI (70 eV), this ion often constitutes the base peak (100% abundance). Since all primary phenethylamines produce this fragment, m/z 30 is non-diagnostic for the specific ring structure.

B. The Diagnostic Benzylic Cation

The structural fingerprint of 5-AEDB resides in the fragment lost during


-cleavage. The charge retention on the aromatic moiety yields the dihydrobenzofuranyl methyl cation .
  • Fragment Mass: MW (163) - Imine (30) = m/z 133 .

  • Structural Significance: This ion (

    
    ) confirms the presence of the dihydrobenzofuran core. Unlike the benzodioxole core of MDA (which yields m/z 135), the m/z 133 ion is specific to the phthalan (dihydrobenzofuran) system.
    
C. Secondary Fragmentation Pathways

The m/z 133 ion undergoes further decomposition, providing secondary confirmation:

  • Loss of CO: Ejection of carbon monoxide (28 Da) from the ether ring yields m/z 105 (

    
    ).
    
  • Ring Opening: The dihydro-ring is less stable than the aromatic furan of 5-APB, leading to hydrogen rearrangements and loss of

    
     (formaldehyde) in lower abundance.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the validated fragmentation cascade for 5-AEDB under EI conditions.

G Parent Parent Molecule 5-AEDB (M+•) m/z 163 Alpha α-Cleavage Parent->Alpha - e⁻ (70 eV) BasePeak Iminium Ion (Base Peak) m/z 30 Alpha->BasePeak Major Path Benzylic Dihydrobenzofuranyl Cation m/z 133 Alpha->Benzylic Charge Retention on Ring LossCO - CO (28 Da) Benzylic->LossCO Frag105 Phenyl Cation m/z 105 LossCO->Frag105

Figure 1: Proposed EI-MS fragmentation pathway for 5-AEDB showing the generation of the non-specific base peak (m/z 30) and the diagnostic benzylic cation (m/z 133).

Comparative Performance Guide

This section evaluates 5-AEDB detection against common alternatives. The "Performance" metric here refers to the Specificity (ability to distinguish from background) and Resolution (ability to distinguish from isomers).

Comparison 1: 5-AEDB vs. 5-APB (The "Benzofury" Standard)

5-APB is the fully aromatic analog. In forensic casework, distinguishing these two is critical due to differing legal statuses in various jurisdictions.

Feature5-AEDB (Dihydro)5-APB (Aromatic)Analytical Insight
Molecular Ion (M+) 163 175 Distinct MW allows easy separation if M+ is visible.
Base Peak m/z 30 (Ethylamine)m/z 44 (Propylamine)5-APB is usually a propyl-amine, shifting the base peak.
Ring Fragment m/z 133 m/z 131 The 2 Da difference (2H) confirms the saturation of the furan ring.
Isomer Risk High (vs. 6-AEDB)High (vs. 6-APB)Both require chromatographic separation for positional isomers.
Comparison 2: 5-AEDB vs. 6-AEDB (Positional Isomerism)

The most significant analytical failure point is distinguishing the 5-yl from the 6-yl isomer.

  • Mass Spectrometry: Both isomers produce identical EI spectra (m/z 30, 133, 105) with statistically insignificant intensity variations.

  • Solution: Chromatographic Resolution. 5-AEDB typically elutes before 6-AEDB on non-polar capillary columns (e.g., DB-5MS), though the window is narrow (<0.2 min).

Validated Experimental Protocols

To overcome the low specificity of the m/z 30 ion, Chemical Derivatization is the gold standard protocol. This increases molecular weight and creates unique high-mass fragments.

Protocol A: GC-MS with PFPA Derivatization

Recommended for confirmatory analysis in biological matrices.

Reagents:

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl Acetate (anhydrous)

Step-by-Step Workflow:

  • Extraction: Extract 5-AEDB from the sample (urine/blood) using Liquid-Liquid Extraction (pH 9.0) into ethyl acetate.[1]

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reaction: Add 50 µL of PFPA and 50 µL of Ethyl Acetate. Cap and incubate at 60°C for 20 minutes .

    • Mechanism:[2] Acylation of the primary amine.

  • Reconstitution: Evaporate excess reagent; reconstitute in 100 µL Ethyl Acetate.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Expected Results (PFPA Derivative):

  • Molecular Ion: m/z 309 (163 + 146).

  • Base Peak: Shifts from m/z 30 to m/z 176 (PFPA-iminium ion).

  • Diagnostic Ion: m/z 133 (Benzylic core remains intact).

  • Advantage: The m/z 176 ion is far more specific than m/z 30, eliminating interference from endogenous amines.

Protocol B: LC-QTOF-MS (High Resolution)

Recommended for screening and metabolite identification.

  • Ionization: ESI Positive Mode.

  • Precursor Ion:

    
     (Theoretical).
    
  • MS/MS Fragmentation (CID):

    • m/z 147.0732: Loss of

      
       (Characteristic of primary amines).
      
    • m/z 133.0653: Loss of

      
       (Cleavage of ethylamine chain).
      
    • m/z 105.0340: Ring degradation.

References

  • Welter, J., et al. (2015). "Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers." Analytical and Bioanalytical Chemistry. Link

  • Casale, J. F., & Hays, P. A. (2011). "The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran." Microgram Journal. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). "Mass Spectral Library - Benzofurans." Link

  • NIST Mass Spectrometry Data Center. "1,3-Dihydroisobenzofuran derivatives fragmentation data." National Institute of Standards and Technology. Link

Sources

Comparative

A Comparative Pharmacokinetic Guide to Benzofuran-5-yl-ethanamines: 5-APB, 5-MAPB, and 5-EAPB

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comparative analysis of the pharmacokinetic properties of three key benzofuran-5-yl-ethanam...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the pharmacokinetic properties of three key benzofuran-5-yl-ethanamine analogues: 5-(2-aminopropyl)benzofuran (5-APB), N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB), and N-ethyl-5-(2-aminopropyl)benzofuran (5-EAPB). As structural analogues of amphetamine and MDMA, these compounds have emerged as novel psychoactive substances (NPS), making a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) critical for both forensic toxicology and potential therapeutic development.[1][2] This document synthesizes the current, albeit limited, scientific literature to offer a comparative perspective, highlighting established metabolic pathways and identifying crucial gaps in our knowledge, particularly concerning quantitative pharmacokinetic parameters.

Introduction: Structural Context and Pharmacological Relevance

The benzofuran-5-yl-ethanamines are a class of synthetic compounds characterized by a benzofuran ring substituted at the 5-position with an ethylamine chain.[3] Their structural similarity to regulated psychostimulants like amphetamine and entactogens like MDMA underpins their similar pharmacological effects, which include euphoria, increased empathy, and stimulation.[2][4] The primary structural differences among the compounds discussed here lie in the substitution at the terminal amine: 5-APB is a primary amine, 5-MAPB is its N-methylated secondary amine analogue, and 5-EAPB is the N-ethylated secondary amine. These seemingly minor molecular modifications can significantly influence their pharmacokinetic profiles, altering their metabolic stability, duration of action, and potential for drug-drug interactions.

Comparative Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

A complete ADME profile for these compounds has not been fully elucidated in controlled preclinical or clinical studies. Much of the available information is derived from in vitro metabolism studies, analysis of urine samples from animal studies, and clinical case reports.[2]

Absorption

While specific oral bioavailability data from controlled studies are not available, user reports and the prevalence of oral administration suggest that these compounds are absorbed from the gastrointestinal tract.[5] The duration of effects reported in non-scientific forums, typically ranging from 5 to 8 hours, further implies systemic absorption after oral intake.[6]

Distribution

Quantitative data on the volume of distribution (Vd) and tissue distribution for these compounds are scarce. However, based on their lipophilic nature and structural similarity to amphetamines, which readily cross the blood-brain barrier, a wide distribution throughout the body, including the central nervous system, is anticipated.[7][8]

Metabolism: A Key Differentiator

Metabolism is the most extensively studied aspect of these compounds' pharmacokinetics, revealing significant pathways and inter-compound differences.[2] In vivo studies in rats and in vitro studies with human liver microsomes have been pivotal in identifying the primary metabolic routes.[2]

5-APB Metabolism: The metabolism of 5-APB has been investigated, with studies in rats identifying the primary Phase I metabolite as 3-carboxymethyl-4-hydroxy amphetamine.[2] This indicates a complex metabolic process involving the opening of the furan ring.[9] Other identified metabolic steps include ring hydroxylation and subsequent cleavage of the benzofuran ring structure. Phase II metabolism involves glucuronidation of the metabolites.[4][9] Despite the identification of these metabolites, some research suggests that the unchanged parent drug (5-APB) remains a major target for detection in urine.[4]

5-MAPB Metabolism: 5-MAPB undergoes more extensive and well-characterized metabolism compared to 5-APB. The primary metabolic pathway is N-demethylation to the active metabolite 5-APB.[2][6] This biotransformation is significant as it means that administration of 5-MAPB results in systemic exposure to both the parent drug and its pharmacologically active analogue, 5-APB.

Further metabolism of 5-MAPB leads to the formation of 3-carboxymethyl-4-hydroxy methamphetamine.[2] The cytochrome P450 (CYP) isoenzymes responsible for the initial, crucial N-demethylation step have been identified as CYP1A2, CYP2B6, CYP2C19, and CYP2D6 . Kinetic studies indicate that CYP2B6 plays the most significant role in this conversion.[2]

5-EAPB Metabolism: To date, there is a significant lack of published scientific literature detailing the specific metabolic pathways of 5-EAPB. Based on its structure as an N-ethyl analogue and the known metabolism of similar compounds, it is plausible to hypothesize that it would undergo N-deethylation to form 5-APB, analogous to the N-demethylation of 5-MAPB. However, this remains speculative without supporting experimental data.

The following diagram illustrates the known and proposed primary metabolic pathways for 5-APB and 5-MAPB.

G cluster_5MAPB 5-MAPB Metabolism cluster_5APB 5-APB Metabolism 5-MAPB 5-MAPB 5-APB_metabolite 5-APB (Active Metabolite) 5-MAPB->5-APB_metabolite N-demethylation (CYP1A2, CYP2B6, CYP2C19, CYP2D6) Other_Metabolites_MAPB 3-Carboxymethyl-4-hydroxy methamphetamine 5-MAPB->Other_Metabolites_MAPB Further Metabolism 5-APB 5-APB Metabolite_APB 3-Carboxymethyl-4-hydroxy amphetamine 5-APB->Metabolite_APB Phase I: Ring Opening & Oxidation PhaseII_APB Glucuronide Conjugates Metabolite_APB->PhaseII_APB Phase II: Glucuronidation

Caption: Known metabolic pathways for 5-MAPB and 5-APB.

Excretion

The primary route of excretion for these compounds and their metabolites is expected to be renal, with elimination occurring through urine.[9] Studies have successfully identified both parent drugs and their metabolites in rat and human urine samples.[2]

Comparative Pharmacokinetic Parameters: A Notable Data Gap

A significant limitation in the current body of research is the absence of direct, comparative in vivo pharmacokinetic studies that report key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

While one pivotal study by Welter et al. (2015) provides valuable human plasma concentration ranges from six clinical cases following 5-MAPB ingestion, this data is not from a controlled pharmacokinetic study and should be interpreted with caution.[2]

CompoundPlasma Concentration Range (Human Clinical Cases)Active Metabolite Detected
5-MAPB 5 to 124 µg/LYes (5-APB)
5-APB 1 to 38 µg/L (as a metabolite of 5-MAPB)N/A
5-EAPB No data availableNo data available
Source: Welter et al., 2015.[2]

The lack of controlled studies means that definitive comparisons of bioavailability, peak exposure, and duration of action based on standard pharmacokinetic metrics cannot be made at this time. This data gap is particularly pronounced for 5-EAPB, for which no in vivo pharmacokinetic data has been published in the scientific literature.

Experimental Methodologies: A Guide for Future Research

To address the existing knowledge gaps, robust and validated experimental protocols are essential. The following sections outline standard methodologies for conducting the necessary pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

The objective of this type of study is to determine the plasma concentration-time profile of the parent drug and its major active metabolites following administration. Rodents, typically male Wistar rats or mice, are common models for such studies.[10][11]

Protocol:

  • Animal Model: Male Wistar rats (200-250g).

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces for excretion studies.[10]

  • Dosing:

    • A single dose (e.g., 1-5 mg/kg) of the test compound (5-APB, 5-MAPB, or 5-EAPB) is administered via oral gavage (for oral bioavailability) or intravenous injection (to determine clearance and volume of distribution).[10]

    • The vehicle for administration is typically an aqueous suspension.[10]

  • Blood Sampling:

    • Serial blood samples (approx. 0.2 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

    • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).[11]

The causality behind this experimental design is to mimic a potential route of human exposure (oral) and to establish fundamental pharmacokinetic parameters that govern the drug's disposition in a living system. The use of both oral and intravenous routes allows for the calculation of absolute bioavailability.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Dosing Blood_Sampling Blood_Sampling Dosing->Blood_Sampling Serial Timepoints Plasma_Separation Plasma_Separation Blood_Sampling->Plasma_Separation Centrifugation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis Sample Extraction PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo rodent pharmacokinetic study.

In Vitro CYP450 Reaction Phenotyping

This assay is crucial for identifying the specific CYP enzymes responsible for the metabolism of a new chemical entity, providing insight into potential drug-drug interactions.

Protocol:

  • Test System: Pooled human liver microsomes (HLM) or a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[12]

  • Incubation:

    • The test compound (e.g., 5-MAPB) is incubated with the HLM or individual recombinant enzymes in the presence of an NADPH-regenerating system to initiate the metabolic reaction.[10]

    • For HLM, parallel incubations are run with and without specific chemical inhibitors for each major CYP isoform.[12]

  • Sample Analysis: The reaction is quenched, and the samples are analyzed by LC-MS/MS to measure the depletion of the parent drug or the formation of a specific metabolite (e.g., 5-APB from 5-MAPB).[12]

  • Data Interpretation:

    • In the recombinant enzyme assay, the rate of metabolism by each individual enzyme is determined.

    • In the chemical inhibition assay, a significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.[12]

This self-validating system, using both recombinant enzymes and chemical inhibitors, provides two complementary lines of evidence to confidently identify the metabolizing enzymes.

Bioanalytical Method: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices like plasma and urine.[13][14]

Protocol:

  • Sample Preparation: A protein precipitation extraction is typically performed. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. A deuterated internal standard is added prior to precipitation to control for extraction efficiency and matrix effects.[13]

  • Chromatographic Separation: The supernatant is injected into an LC system. A reverse-phase C18 column is commonly used with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analytes from endogenous matrix components.[13]

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for highly selective and sensitive quantification.[13]

  • Validation: The method must be validated for linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects according to regulatory guidelines.[14]

Conclusion and Future Directions

The current understanding of the comparative pharmacokinetics of 5-APB, 5-MAPB, and 5-EAPB is incomplete. While significant strides have been made in elucidating the metabolic pathways of 5-APB and particularly 5-MAPB, a critical lack of controlled in vivo studies prevents a comprehensive comparison of their ADME profiles. The N-demethylation of 5-MAPB to the active metabolite 5-APB is a key finding, with CYP2B6 identified as the primary enzyme responsible.[2] This has important implications for its overall pharmacological effect and potential for drug interactions.

For drug development professionals and the scientific community, the clear path forward involves conducting rigorous, head-to-head in vivo pharmacokinetic studies in a relevant animal model. Such studies are imperative to determine fundamental parameters like bioavailability, Cmax, Tmax, and elimination half-life. This data is essential for accurately predicting human pharmacokinetics, understanding the potential for toxicity, and informing any future therapeutic or forensic investigations into this class of compounds. The pharmacology of 5-EAPB, in particular, remains almost entirely unexplored and represents a significant knowledge gap.

References

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